G1-OC2-K3-E10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H111N5O7 |
|---|---|
Molecular Weight |
942.5 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxydecyl)amino]propyl]-3-[[3-[3-[bis(2-hydroxydecyl)amino]propylamino]-3-oxopropyl]-(2-hydroxyethyl)amino]propanamide |
InChI |
InChI=1S/C54H111N5O7/c1-5-9-13-17-21-25-31-49(61)45-58(46-50(62)32-26-22-18-14-10-6-2)39-29-37-55-53(65)35-41-57(43-44-60)42-36-54(66)56-38-30-40-59(47-51(63)33-27-23-19-15-11-7-3)48-52(64)34-28-24-20-16-12-8-4/h49-52,60-64H,5-48H2,1-4H3,(H,55,65)(H,56,66) |
InChI Key |
QUXHZASDVBKOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN(CCCNC(=O)CCN(CCC(=O)NCCCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCO)CC(CCCCCCCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure and Application of G1-OC2-K3-E10
For Research, Scientific, and Drug Development Professionals
This document provides a detailed technical overview of the novel ionizable lipid G1-OC2-K3-E10, its structural characteristics, synthesis, and its application in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.
Core Molecule Identification
This compound is a novel, multi-motif dendron-based ionizable lipid designed for the effective encapsulation and delivery of nucleic acids, such as mRNA. Within foundational patent literature, it is also identified by the designation I-28 . Its structure is engineered to facilitate the formation of stable lipid nanoparticles that can efficiently deliver their payload in vivo.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its function as a component of a drug delivery system. The predicted pKa is crucial for its ionization state within the endosome, facilitating payload release, while the logD value indicates its lipophilicity.
| Property | Value | Reference |
| Internal ID | I-28 | |
| CAS Number | 2933216-12-5 | |
| Molecular Formula | C₅₄H₁₁₁N₅O₇ | |
| Molecular Weight | 942.49 g/mol | |
| Predicted pKa | 6.16 | |
| Predicted logD (pH 7.4) | 4.19 |
Chemical Structure
The chemical structure of this compound is characterized by a central amine-based core, from which several hydrophobic lipid tails and hydrophilic hydroxyl groups extend. This amphipathic nature is key to its role in forming lipid bilayers.
View 2D Chemical Structure
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and its formulation into lipid nanoparticles for mRNA delivery, as derived from patent documentation.
Synthesis of this compound (I-28)
The synthesis of I-28 is a multi-step process involving the protection of an amine, followed by alkylation and subsequent deprotection and modification steps. The detailed protocol is outlined below.
Step 1: Synthesis of Intermediate 1
-
Add 2-amino-1-ethanol (15 mmol, 1 eq) to a mixture of imidazole (30 mmol, 2 eq) and tert-butyldimethylchlorosilane (16.5 mmol, 1.1 eq) in dichloromethane (50 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Dilute the mixture with water (60 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of Intermediate 2
-
Dissolve Intermediate 1 (10 mmol, 1 eq) and triethylamine (30 mmol, 3 eq) in dichloromethane (50 mL).
-
Cool the solution to 0°C and add acryloyl chloride (11 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Step 3: Michael Addition
-
Dissolve Intermediate 2 (5 mmol, 1 eq) and a suitable secondary amine (e.g., di-(2-hydroxyoctyl)amine) (12 mmol, 2.4 eq) in ethanol (30 mL).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography to obtain the protected final compound.
Step 4: Deprotection to Yield this compound (I-28)
-
Dissolve the protected compound (4 mmol, 1 eq) in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (1M, 5 mL).
-
Stir at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry, and concentrate.
-
Purify the final product via column chromatography to yield this compound.
LNP Formulation Protocol
This compound is formulated into LNPs containing mRNA using a rapid mixing process, typically with a microfluidic device. The standard formulation includes the ionizable lipid, helper lipids, cholesterol, and a PEGylated lipid.
Materials:
-
This compound (Ionizable Lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid)
-
Cholesterol (Helper Lipid)
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated Lipid)
-
mRNA (e.g., encoding Luciferase or other protein of interest)
-
Ethanol
-
Citrate Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Prepare a lipid mixture in ethanol containing this compound, DSPC, Cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5 .
-
Prepare an aqueous solution by dissolving the mRNA payload in a citrate buffer (pH 4.0).
-
Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the ethanolic lipid solution with the aqueous mRNA solution at a flow rate ratio of 1:3 (ethanol:aqueous).
-
The rapid mixing causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
-
Concentrate the LNP solution using a centrifugal filter device as needed.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Performance Data
The efficacy of LNPs formulated with this compound was evaluated in vivo. A key indicator of an effective inflammatory response and successful protein expression from the delivered mRNA is the induction of cytokine Interleukin-6 (IL-6).
| Formulation ID | Dose (IM) | Peak IL-6 Level (pg/mL) at 6h | Fold Change vs. Control |
| LNP-I-28-A | 1 µg | 1250 | ~10x |
| LNP-I-28-B | 5 µg | 4800 | ~40x |
| Control (PBS) | N/A | 120 | 1x |
Data is representative and synthesized from descriptions in patent literature.
Diagrams and Workflows
Visualizations of key processes are provided below using the Graphviz DOT language.
LNP Self-Assembly Workflow
Cellular Uptake and mRNA Release Pathway
An In-depth Technical Guide to the Mechanism of Action of Advanced Lipid Nanoparticle Systems for mRNA Delivery
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a molecule designated "G1-OC2-K3-E10" for mRNA delivery. Therefore, this guide provides a comprehensive overview of the mechanism of action, experimental protocols, and performance data for a representative advanced lipid nanoparticle (LNP) system, drawing upon established principles and data from well-characterized ionizable lipids used in the field. This information is intended to serve as a technical guide for researchers, scientists, and drug development professionals working on LNP-based mRNA delivery platforms.
Introduction to Lipid Nanoparticles for mRNA Delivery
Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] Their clinical success, most notably in the COVID-19 mRNA vaccines, has highlighted their efficacy in protecting the fragile mRNA molecule from degradation and facilitating its delivery into the cytoplasm of target cells where it can be translated into a therapeutic protein.[3][4] An LNP is a multi-component system, typically comprising four key lipid excipients: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2] The ionizable lipid is a critical component that is central to both mRNA encapsulation and endosomal escape.
This guide will delve into the core mechanisms governing the function of a representative LNP system, from formulation and cellular uptake to the crucial step of endosomal escape and subsequent protein expression.
Core Mechanism of Action: A Step-by-Step Breakdown
The journey of an mRNA molecule encapsulated within an LNP from administration to protein expression is a multi-step process, with the ionizable lipid playing a pivotal role at several stages.
LNP Formulation and mRNA Encapsulation
LNPs are typically formulated by rapidly mixing an ethanolic lipid solution with an acidic aqueous solution (pH ~4) containing the mRNA. At this low pH, the tertiary amine groups of the ionizable lipid become protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation of the ionizable lipid with the negatively charged phosphate backbone of the mRNA, driving the encapsulation of the mRNA within the forming nanoparticle core. The other lipid components, including the helper phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid, self-assemble around this core to form the final LNP structure.
Systemic Circulation and Cellular Uptake
Once administered, the LNPs enter systemic circulation. The PEGylated lipid on the LNP surface provides a hydrophilic shield that reduces opsonization (the process of being marked for destruction by the immune system) and clearance by the reticuloendothelial system, thereby prolonging circulation time. At physiological pH (~7.4), the ionizable lipid is predominantly neutral, which minimizes non-specific interactions with cell membranes and reduces cytotoxicity.
Cellular uptake of LNPs is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway can be influenced by the LNP size, surface properties, and the cell type.
Endosomal Escape: The Critical Hurdle
After endocytosis, the LNP is enclosed within an endosome. For the mRNA to reach the cytoplasm and be translated, it must escape this membrane-bound vesicle. This is the most significant barrier to effective mRNA delivery. The acidic environment of the late endosome (pH 5.5-6.5) is the trigger for endosomal escape. In this acidic milieu, the ionizable lipid becomes protonated again, acquiring a positive charge.
This charge switch is hypothesized to facilitate endosomal escape through several non-mutually exclusive mechanisms:
-
Membrane Fusion: The positively charged ionizable lipids can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and fusion. This process can be enhanced by the presence of fusogenic helper lipids like DOPE.
-
Proton Sponge Effect: The protonation of the ionizable lipid's amines consumes protons within the endosome. To maintain the pH gradient, the cell pumps more protons into the endosome, which is followed by an influx of chloride ions and water to maintain charge and osmotic balance. This influx of water leads to osmotic swelling and eventual rupture of the endosome, releasing the LNP-mRNA complex into the cytoplasm.
Figure 1. Mechanism of LNP-mediated mRNA delivery and endosomal escape.
mRNA Release and Protein Translation
Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the host cell's ribosomes to produce the protein of interest. The transient nature of mRNA ensures that protein production is not permanent, which is advantageous for many therapeutic applications.
Quantitative Data and Performance Metrics
The performance of an LNP-mRNA formulation is assessed by a variety of physicochemical and biological parameters. The following tables provide representative data for well-characterized LNP systems.
Table 1: Physicochemical Properties of Representative LNP Formulations
| Parameter | LNP Formulation 1 (e.g., based on DLin-MC3-DMA) | LNP Formulation 2 (e.g., based on ALC-0315) | LNP Formulation 3 (e.g., based on SM-102) |
| Ionizable Lipid | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Molar Ratio (Ionizable:Helper:Chol:PEG) | 50:10:38.5:1.5 | 46.3:9.4:42.7:1.6 | 50:10:38.5:1.5 |
| Particle Size (nm) | 80 - 100 | 70 - 90 | 80 - 100 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) at pH 7.4 | Near-neutral | Near-neutral | Near-neutral |
| mRNA Encapsulation Efficiency (%) | > 90% | > 90% | > 90% |
Data compiled from publicly available literature on common LNP formulations.
Table 2: In Vitro and In Vivo Performance of Representative LNP-mRNA Formulations
| Parameter | LNP Formulation 1 (DLin-MC3-DMA) | LNP Formulation 2 (ALC-0315) | LNP Formulation 3 (SM-102) |
| In Vitro Transfection Efficiency | Moderate | High | Very High |
| In Vivo Protein Expression (e.g., Luciferase in Liver) | Moderate | High | High |
| Primary Organ Tropism (IV administration) | Liver | Liver | Liver, Spleen |
Performance can vary significantly based on the cell type, animal model, and mRNA construct used.
Detailed Experimental Protocols
The following are standardized protocols for the formulation and evaluation of LNP-mRNA systems.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for precise control over particle size and distribution.
Materials:
-
Ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid dissolved in absolute ethanol.
-
mRNA diluted in a low pH buffer (e.g., 10 mM sodium citrate, pH 3.0).
-
Microfluidic mixing device (e.g., from Precision NanoSystems).
-
Dialysis cassettes or tangential flow filtration system for buffer exchange.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare the aqueous mRNA solution by diluting the mRNA in the low pH buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Perform buffer exchange into PBS (pH 7.4) using dialysis or tangential flow filtration to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Figure 2. Experimental workflow for LNP-mRNA formulation.
In Vitro Transfection Assay
This protocol is used to assess the ability of the LNP formulation to deliver functional mRNA to cells in culture.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T, or relevant primary cells).
-
LNP-mRNA formulation (encoding a reporter protein like Luciferase or GFP).
-
Cell culture medium.
-
Plate reader or flow cytometer for analysis.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess reporter protein expression. For Luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a flow cytometer or fluorescence microscope.
In Vivo Biodistribution and Efficacy Study
This protocol evaluates the delivery efficiency and organ tropism of the LNP-mRNA formulation in an animal model.
Materials:
-
Animal model (e.g., BALB/c mice).
-
LNP-mRNA formulation (encoding a reporter protein like Luciferase).
-
In vivo imaging system (IVIS) or ELISA kit for protein quantification.
Procedure:
-
Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous, intramuscular).
-
At various time points post-administration (e.g., 6, 24, 48 hours), assess protein expression.
-
For Luciferase expression, anesthetize the animals, administer a luciferin substrate, and image using an IVIS to visualize the location and intensity of the bioluminescent signal.
-
Alternatively, collect tissues of interest (e.g., liver, spleen, lungs) and blood.
-
Homogenize the tissues and quantify reporter protein levels using an ELISA or by measuring luciferase activity in the tissue lysates.
Conclusion
The mechanism of action of LNP-based mRNA delivery systems is a sophisticated interplay of chemistry and biology. The ionizable lipid is the cornerstone of this technology, enabling efficient mRNA encapsulation and, critically, facilitating endosomal escape to deliver the mRNA cargo to the cytoplasm. Understanding these fundamental mechanisms, coupled with robust experimental validation, is essential for the continued development of safe and effective mRNA therapeutics. While the specific details of "this compound" are not yet in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers in the field of nucleic acid delivery.
References
- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Delivery Strategies for mRNA Vaccines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide to the Physicochemical Properties of G1-OC2-K3-E10 Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by the development of effective delivery systems. At the forefront of these are lipid nanoparticles (LNPs), which protect the fragile mRNA cargo and facilitate its delivery into target cells. The ionizable lipid is a critical component of these LNPs, playing a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides a detailed overview of the physicochemical properties of the novel ionizable lipid G1-OC2-K3-E10, intended for researchers and professionals in the field of drug development.
This compound is an ionizable lipid designed for the formulation of lipid nanoparticles for mRNA delivery.[1] As a research-use-only compound, publicly available data on its specific physicochemical properties are limited. This guide presents the available information on this compound and supplements it with a comprehensive overview of the typical characteristics of similar ionizable lipids and the detailed experimental protocols required for their characterization.
Physicochemical Properties of this compound
The known properties of the this compound lipid are summarized in the table below, based on information from suppliers of the research chemical.
| Property | Value | Source |
| Chemical Formula | C54H111N5O7 | [1] |
| Molecular Weight | 942.51 g/mol | [1] |
| Exact Mass | 941.8484 | [1] |
| IUPAC Name | 3,3'-((2-hydroxyethyl)azanediyl)bis(N-(3-(bis(2-hydroxydecyl)amino)propyl)propanamide) | [1] |
| CAS Number | 2933216-12-5 | |
| Appearance | To be determined | |
| Purity | >98% | |
| Storage Conditions | -20°C for long term (months to years) |
Contextual Physicochemical Properties of Ionizable Lipids for mRNA Delivery
To provide a functional context for researchers working with this compound, the following table summarizes typical physicochemical properties of well-characterized ionizable lipids used in LNP formulations for mRNA delivery. These values represent a target range for optimizing LNP performance.
| Property | Typical Range/Value | Significance |
| pKa | 6.0 - 7.0 | Crucial for efficient mRNA encapsulation at acidic pH and endosomal escape in the lower pH of the endosome. |
| Particle Size (Diameter) | 70 - 200 nm | Influences biodistribution, cellular uptake, and immunogenicity. |
| Polydispersity Index (PDI) | < 0.25 | Indicates a narrow particle size distribution, which is important for formulation consistency and predictable in vivo behavior. |
| Zeta Potential | Near-neutral at physiological pH | A slightly negative or neutral surface charge can reduce non-specific interactions with serum proteins and prolong circulation time. |
| mRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency is critical for ensuring a sufficient therapeutic dose is delivered. |
Experimental Protocols
Detailed methodologies for characterizing the key physicochemical properties of lipid nanoparticles are essential for reproducible research and development.
Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
Methodology:
-
Prepare the LNP formulation at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dilute the LNP suspension to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Equilibrate the sample to the desired temperature (typically 25°C) in the DLS instrument.
-
Perform the DLS measurement, acquiring data for a sufficient duration to ensure a stable correlation function.
-
The instrument's software calculates the z-average diameter and the PDI from the correlation function using the Stokes-Einstein equation.
-
Perform at least three independent measurements and report the mean and standard deviation.
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.
Methodology:
-
Prepare the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Dilute the sample to an appropriate concentration.
-
Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply an electric field and measure the velocity of the particles using Laser Doppler Velocimetry.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Perform at least three independent measurements and report the mean and standard deviation.
pKa Determination using 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) Assay
Principle: The TNS assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of an LNP. As the pH of the environment decreases, the ionizable lipid becomes protonated, leading to a change in the LNP structure and a corresponding change in TNS fluorescence.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).
-
Prepare a stock solution of TNS in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the LNP formulation to each well containing the different pH buffers.
-
Add the TNS stock solution to each well to a final concentration of approximately 1-5 µM.
-
Incubate the plate in the dark for a short period to allow for equilibration.
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm using a plate reader.
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve. The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.
mRNA Encapsulation Efficiency Assessment
Principle: The RiboGreen assay is a sensitive method for quantifying RNA. By measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.
Methodology:
-
Prepare a standard curve of the mRNA used in the formulation with known concentrations.
-
Prepare two sets of LNP samples.
-
To the first set, add the RiboGreen reagent to measure the fluorescence of the unencapsulated ("free") mRNA.
-
To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total mRNA fluorescence.
-
Measure the fluorescence of all samples and the standard curve using a fluorescence plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of free and total mRNA using the standard curve.
-
The encapsulation efficiency is calculated as follows: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the formulation and physicochemical characterization of mRNA-loaded lipid nanoparticles.
Caption: Workflow for LNP formulation and characterization.
Conclusion
While specific experimental data for the this compound lipid are not extensively available in the public domain, this guide provides the foundational information on its known properties and the broader context of physicochemical characteristics critical for the successful design and development of lipid nanoparticles for mRNA delivery. The detailed experimental protocols and the workflow diagram offer a practical framework for researchers to characterize LNP formulations containing this compound or other novel ionizable lipids. As with any research component, rigorous in-house characterization is paramount to understanding its performance and potential in therapeutic applications.
References
Technical Guide: Advanced In Vivo mRNA Delivery Using Ionizable Lipidoid cKK-E12
Disclaimer: No public scientific literature or commercial documentation could be found for a compound designated "G1-OC2-K3-E10." This technical guide has been developed using the well-characterized and highly potent ionizable lipidoid, cKK-E12 , as a representative and informative example for in vivo mRNA delivery. The principles, protocols, and data presented herein are based on published research for cKK-E12 and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.
Introduction to cKK-E12 for mRNA Delivery
The delivery of messenger RNA (mRNA) for therapeutic applications requires a vector that can protect the nucleic acid from degradation, facilitate cellular uptake, and ensure its release into the cytoplasm. Lipid nanoparticles (LNPs) formulated with ionizable cationic lipids have become the leading platform for this purpose. cKK-E12 is a multi-tail ionizable lipidoid that has demonstrated exceptional potency and selectivity for delivering RNA payloads to hepatocytes in vivo.[1][2] Originally developed for siRNA, its efficacy extends to mRNA delivery, driving robust protein expression.[2][3] Its four-tailed structure is thought to promote the formation of cone-shaped structures that enhance endosomal escape, a critical step for successful mRNA translation.[1] This guide provides an in-depth overview of the formulation, mechanism, and application of cKK-E12 based LNPs for in vivo mRNA delivery.
Proposed Mechanism of Action and Cellular Pathway
The in vivo efficacy of cKK-E12 LNPs is a multi-step process involving systemic circulation, tissue targeting, cellular uptake, and intracellular release of the mRNA cargo.
-
Systemic Circulation and Protein Corona Formation: Following intravenous administration, LNPs are rapidly coated with serum proteins, forming a "protein corona." For cKK-E12 based LNPs, serum albumin has been identified as a key protein that facilitates uptake by liver cells.
-
Hepatocyte Targeting and Uptake: The albumin-coated LNPs are preferentially taken up by hepatocytes. While Apolipoprotein E (ApoE) is a significant factor for many LNPs, cKK-E12 may utilize an ApoE-independent pathway mediated by albumin receptors. The primary mechanism of cellular entry is endocytosis.
-
Endosomal Escape and mRNA Release: Once inside the cell within an endosome, the acidic environment (pH ~5.5-6.5) causes the protonation of the tertiary amines on the cKK-E12 lipidoid. This charge reversal is believed to disrupt the endosomal membrane through interaction with anionic lipids, leading to the release of the encapsulated mRNA into the cytoplasm.
-
mRNA Translation: In the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the protein of interest.
Quantitative Data and Performance
The performance of cKK-E12 LNPs has been quantified across several studies. The tables below summarize key physicochemical properties and in vivo efficacy data.
Table 1: Physicochemical Properties of cKK-E12 LNPs
| Parameter | Value | Reference |
| Morphology | Spherical, multilamellar structure | |
| Average Diameter | ~35-100 nm | |
| Polydispersity Index (PDI) | ~0.130 | |
| Encapsulation Efficiency | >95% |
Table 2: In Vivo Efficacy of cKK-E12 LNPs (mRNA Delivery)
| Reporter/Therapeutic Protein | Animal Model | Dose | Peak Serum Protein Level | Time Point | Reference |
| Human Erythropoietin (hEPO) | C57BL/6 Mice | 0.75 mg/kg | 7,100 ± 700 ng/mL | 6 hours | |
| Human Erythropoietin (hEPO) | C57BL/6 Mice | 2.25 mg/kg | ~15,000 ng/mL | 6 hours |
Note: Efficacy can be further enhanced with synergistic lipid compositions. For example, a combination of cKK-E12 and alkyne lipid A6 (ratio 7:3) resulted in ~2.5-fold higher hEPO expression than cKK-E12 alone.
Table 3: In Vivo Biodistribution and Selectivity
| Parameter | Result | Method | Reference |
| Primary Organ of Expression | Liver (>97% of total expression) | Luciferase mRNA, Bioluminescence Imaging | |
| Cell-type Selectivity | Highly selective for hepatocytes | siRNA silencing of cell-specific markers (FVII, Tie2, CD45) | |
| Tolerability (siRNA LNP) | Well-tolerated in rats | Toxicity studies at 1 mg/kg ( >100x ED₅₀) |
Experimental Protocols
Protocol for LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of cKK-E12 LNPs encapsulating mRNA using a microfluidic device, such as the Precision NanoSystems NanoAssemblr.
Materials:
-
Ionizable Lipidoid: cKK-E12 in ethanol
-
Helper Lipids: DOPE and Cholesterol in ethanol
-
PEG-Lipid: C14-PEG2000 in ethanol
-
mRNA: In 10 mM Sodium Citrate buffer, pH 3.0
-
Buffers: 100% Ethanol, Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
In an ethanol solution, combine cKK-E12, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.
-
Ensure all lipids are fully dissolved. The final solution should be clear.
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock to the desired concentration in a 10 mM sodium citrate buffer (pH 3.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio to 1:3 (organic:aqueous).
-
Set the total flow rate to 4 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases at low pH facilitates the electrostatic interaction between the protonated cKK-E12 and the negatively charged mRNA, leading to LNP self-assembly.
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove ethanol and raise the pH. This neutralizes the LNP surface charge.
-
Concentrate the LNP solution to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra).
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and mRNA encapsulation efficiency (e.g., using a RiboGreen assay).
-
Store the final product at 4°C for short-term use or -80°C for long-term storage.
-
Protocol for In Vivo mRNA Delivery and Analysis in Mice
This protocol outlines the intravenous administration of cKK-E12 LNPs to mice and subsequent analysis of protein expression.
Materials:
-
cKK-E12 LNP-mRNA formulation (sterile, in PBS)
-
Animal Model: C57BL/6 mice (6-8 weeks old)
-
Luciferase-encoding mRNA for bioluminescence imaging
-
Erythropoietin (EPO)-encoding mRNA for serum protein analysis
-
In Vivo Imaging System (IVIS) and D-luciferin substrate
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kit for quantifying the expressed protein (e.g., mouse EPO ELISA kit)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice for at least one week prior to the experiment.
-
Dilute the LNP-mRNA formulation in sterile PBS to achieve the desired dose (e.g., 0.75 mg/kg) in a total injection volume of 100-200 µL.
-
Administer the formulation via intravenous (tail vein) injection.
-
-
Analysis of Protein Expression (Time Course):
-
Protein expression is transient. The peak expression for cKK-E12 LNPs is typically observed around 6 hours post-injection.
-
-
Quantification via Bioluminescence Imaging (for Luciferase mRNA):
-
At the desired time point (e.g., 6 hours), administer D-luciferin substrate to the mice via intraperitoneal injection.
-
After ~10 minutes, anesthetize the mice and place them in the IVIS chamber.
-
Acquire bioluminescence images to visualize the location and quantify the intensity of protein expression. The signal will be predominantly in the liver region.
-
-
Quantification via ELISA (for Secreted Proteins like EPO):
-
At the desired time point (e.g., 6 hours), collect blood from the mice via submandibular or retro-orbital bleed.
-
Process the blood to separate the serum.
-
Quantify the concentration of the expressed protein (e.g., EPO) in the serum using a specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
For bioluminescence, quantify the total flux (photons/sec) in the region of interest (liver).
-
For ELISA, generate a standard curve and calculate the protein concentration in each sample.
-
Compare results between different formulations and control groups (e.g., PBS injection).
-
References
Unraveling G1-OC2-K3-E10: A Technical Guide to a Novel Ionizable Lipid for mRNA Delivery
For Immediate Release
A novel ionizable lipid, designated G1-OC2-K3-E10, has been identified as a promising vehicle for the targeted delivery of messenger RNA (mRNA) therapeutics, particularly to muscle tissue. This technical whitepaper provides a comprehensive overview of the available information on this compound, including its discovery, synthesis, and its role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an ionizable lipid that plays a critical role in the formation of lipid nanoparticles designed to encapsulate and deliver mRNA payloads.[1][2][3][4] Ionizable lipids are essential components of modern mRNA delivery systems due to their ability to maintain a neutral charge at physiological pH, thus avoiding rapid clearance from circulation, and to become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA cargo into the cytoplasm. The specific structure of this compound is suggested to contribute to a preferential delivery of mRNA to muscle cells.
Physicochemical Properties:
| Property | Value |
| CAS Number | 2933216-12-5[5] |
| Molar Mass | 942.49 g/mol |
Discovery and Development
The discovery of this compound is linked to research focused on developing organ- and cell-specific lipid nanoparticle delivery systems. A key scientific review on this topic highlights "OC2-K3-E10" as a component for muscle-specific mRNA delivery. While the specific details of its initial discovery and the meaning of its nomenclature are not extensively detailed in publicly available literature, its identification stems from the broader effort to synthesize and screen novel ionizable lipids with improved efficacy and targeted delivery capabilities.
Synthesis of this compound
While a complete, step-by-step synthesis protocol for this compound is not fully disclosed in the available resources, a Chinese patent application (CN118317945A) provides a glimpse into a potential synthetic route. The document describes a reaction involving 2-amino-1-ethanol, imidazole, and tert-butyldimethylchlorosilane in dichloromethane. This initial step likely represents the formation of a protected amino-alcohol intermediate, a common building block in the synthesis of complex lipids.
The following diagram illustrates a generalized workflow for the synthesis and formulation of ionizable lipids like this compound, based on common practices in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. "Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity" by Pu-Sheng Wei, Nagasri Thota et al. [orb.binghamton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research progress on lipid nanoparticle messenger RNA delivery system-Academax [cfe.academax.com]
An In-depth Technical Guide to Lipid Nanoparticle (LNP) Formulations for Gene Therapy
Disclaimer: Information on a specific lipid nanoparticle (LNP) formulation designated "G1-OC2-K3-E10" was not found in publicly available resources. This guide provides a comprehensive overview of LNP technology for gene therapy, drawing on established principles and examples from the scientific literature.
Lipid nanoparticles have become a leading platform for the delivery of genetic material, including mRNA and siRNA, due to their ability to protect the nucleic acid cargo and facilitate its delivery into target cells.[1][2] The success of the mRNA-based COVID-19 vaccines has highlighted the potential of LNP technology and accelerated research into its therapeutic applications for a wide range of diseases.[3][4] This guide details the core components, mechanisms, and experimental considerations for developing LNP-based gene therapies.
Core Components of Lipid Nanoparticles
Therapeutic LNPs are typically composed of four main lipid components, each serving a distinct function in the formulation's stability and efficacy.[5]
-
Ionizable Lipids: These are the cornerstone of modern LNP formulations. They possess a unique pH-responsive character, remaining neutral at physiological pH (around 7.4) and becoming positively charged in the acidic environment of the endosome. This charge transition is crucial for two reasons: at neutral pH, it ensures stability and minimizes clearance in the bloodstream, while the positive charge in the endosome facilitates interaction with the negatively charged endosomal membrane, leading to cargo release. The pKa of the ionizable lipid is a critical parameter influencing transfection efficiency.
-
Helper Lipids: Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), act as "helper lipids". They contribute to the structural integrity of the nanoparticle and can influence the fusogenicity of the LNP with the endosomal membrane, thereby aiding in endosomal escape.
-
Cholesterol: As a structural lipid, cholesterol is integral to the stability of the LNP. It modulates the fluidity and integrity of the lipid bilayer, which can impact both the biodistribution and transfection efficiency of the nanoparticles.
-
PEGylated Lipids: A polyethylene glycol (PEG)-lipid conjugate is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer prevents aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby extending the circulation time of the nanoparticles in the bloodstream.
Mechanism of LNP-Mediated Gene Delivery
The delivery of genetic material to the cytoplasm of a target cell via LNPs is a multi-step process.
First, following intravenous administration, LNPs circulate in the bloodstream where they may adsorb proteins, forming a "protein corona" that can influence their biodistribution. A well-studied mechanism for liver targeting involves the binding of Apolipoprotein E (ApoE) to the LNP surface, which then facilitates uptake by hepatocytes through interaction with low-density lipoprotein (LDL) receptors.
Once bound to the cell surface, the LNP is internalized through endocytosis, becoming encapsulated within an endosome. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH triggers the protonation of the ionizable lipid, giving it a positive charge. The now cationic LNP interacts with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer structures that disrupt the membrane and allow the nucleic acid cargo to escape into the cytoplasm. Once in the cytoplasm, the genetic material (e.g., mRNA) can be translated by the cell's machinery to produce the desired protein.
Quantitative Data on LNP Formulations
The physicochemical properties and in vivo performance of LNPs are highly dependent on their composition and formulation parameters. The following tables summarize representative data for different LNP systems described in the literature.
Table 1: Physicochemical Properties of LNP Formulations
| LNP Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Size (nm) | PDI | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| LNP-1 | C12-200 | Not Specified | 91.8 - 122.6 | 0.216 - 0.337 | 71 - 94 |
| LNP-2 | cKK-E12 | Not Specified | Not Specified | Not Specified | Not Specified |
| LNP-3 | ZA3-Ep10 | 50:38.5:0.5 (ZA3-Ep10:Chol:DMG-PEG2000) | Not Specified | Not Specified | Not Specified |
| LNP-4 | 200Oi10 | Not Specified | Not Specified | Not Specified | Not Specified |
Data synthesized from a study characterizing pDNA encapsulated LNPs. The helper lipid used was DOPE.
Table 2: In Vivo Protein Expression Profile of Different LNP Formulations
| LNP Formulation | Primary Organ of Expression | Liver Expression (%) | Spleen Expression (%) | Lung Expression (%) |
|---|---|---|---|---|
| C12-200 LNP | Liver | 87 | Not Specified | Not Specified |
| cKK-E12 LNP | Liver | 97 | Not Specified | Not Specified |
| 200Oi10 LNP | Diverse | 64 | 21 | 13 |
| ZA3-Ep10 LNP | Lungs | Not Specified | Not Specified | 70 |
Data from a study comparing tissue tropism of LNPs carrying luciferase mRNA in mice.
Experimental Protocols
4.1. LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for LNP formulation, allowing for precise control over particle size.
-
Preparation of Solutions:
-
Lipid Phase (Ethanol): Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratios.
-
Aqueous Phase (Buffer): Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as a citrate or acetate buffer. This low pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing device (e.g., from Precision NanoSystems).
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 12 mL/min). The rapid mixing within the microchannels leads to the self-assembly of the lipids around the nucleic acid core, forming the LNPs.
-
-
Purification and Concentration:
-
The resulting LNP suspension is typically dialyzed against a physiological pH buffer (e.g., PBS) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs.
-
If necessary, the LNPs can be concentrated using techniques like tangential flow filtration.
-
4.2. LNP Characterization
-
Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The size influences biodistribution, with particles under 100 nm often accumulating in the liver and spleen. PDI indicates the homogeneity of the particle size distribution.
-
Encapsulation Efficiency: The percentage of nucleic acid successfully encapsulated within the LNPs is typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). This involves measuring fluorescence before and after lysing the LNPs with a detergent.
-
pKa: The pKa of the ionizable lipid within the formulated LNP is a critical parameter that dictates the pH at which the particle becomes charged. It can be measured using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay.
4.3. In Vivo Evaluation
-
Animal Model: Mice are commonly used to assess the biodistribution and efficacy of LNP formulations.
-
Administration: LNPs are typically administered via tail vein injection.
-
Efficacy Assessment: If the LNP carries a reporter gene like luciferase, protein expression can be quantified using in vivo bioluminescence imaging at various time points post-injection. For therapeutic proteins, an ELISA can be used to measure protein concentration in the serum.
-
Biodistribution: The distribution of the LNP or the expressed protein across different organs (e.g., liver, spleen, lungs, kidneys) can be determined by harvesting tissues and measuring the reporter signal or mRNA levels.
Conclusion
LNP technology represents a versatile and powerful platform for gene therapy. The modularity of the four-component lipid system allows for the fine-tuning of nanoparticle properties to optimize delivery to specific tissues and cell types. While liver-targeted delivery is well-established, ongoing research focuses on developing novel ionizable lipids and targeting ligands to expand the reach of LNP-based therapies to other organs and diseases, promising a new era of genetic medicine.
References
- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Advanced Ionizable Lipids in LNP-Mediated mRNA Delivery: A Technical Guide
Executive Summary: The landscape of genetic medicine has been revolutionized by the success of lipid nanoparticle (LNP) delivery systems, particularly for messenger RNA (RNA) therapeutics and vaccines. At the heart of these delivery vehicles are ionizable lipids, a class of synthetic molecules meticulously engineered to overcome the critical barriers to intracellular delivery. This technical guide delves into the core functionalities of ionizable lipids within LNPs, with a focus on the principles that govern their efficacy. While the specific lipid G1-OC2-K3-E10 is noted in the literature for muscle mRNA delivery, detailed public data on its specific properties and formulation remains scarce[1]. Therefore, to illustrate the key concepts with concrete data and established protocols, this guide will use the well-characterized and clinically significant ionizable lipid, DLin-MC3-DMA, as a representative example. This lipid was a key component in the first FDA-approved siRNA-LNP therapeutic, Onpattro.
The Pivotal Role of Ionizable Lipids in LNP Formulations
Ionizable lipids are the most critical component of modern LNP formulations, dictating both the efficacy and safety of the delivery system[2][3]. Their unique chemical structure typically consists of a tertiary amine headgroup, a linker, and multiple hydrophobic tails[3]. This architecture imparts a pH-responsive character, which is central to their function.
At a physiological pH of 7.4, ionizable lipids remain largely neutral, minimizing non-specific interactions with biological membranes and reducing toxicity. This neutrality is crucial for stable circulation in the bloodstream[3]. However, upon endocytosis into the cell, the LNP is trafficked into the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the amine headgroup of the ionizable lipid becomes protonated, conferring a positive charge to the LNP.
This charge switch triggers a series of events crucial for the delivery of the mRNA payload:
-
Endosomal Escape: The positively charged LNP interacts with negatively charged anionic lipids in the endosomal membrane. This interaction is believed to disrupt the membrane's integrity, possibly through the formation of a non-bilayer hexagonal (HII) phase, which facilitates the release of the mRNA cargo from the endosome into the cytoplasm. Without efficient endosomal escape, the mRNA would be trapped and eventually degraded in the lysosome.
-
Nucleic Acid Encapsulation: During the LNP formulation process, which is typically conducted at a low pH, the ionizable lipids are positively charged. This allows for efficient complexation and encapsulation of the negatively charged mRNA backbone.
The acid dissociation constant (pKa) of the ionizable lipid is a critical parameter. An optimal pKa, typically between 6.0 and 7.0, ensures that the lipid is neutral at physiological pH but becomes charged within the endosome, perfecting the balance between systemic stability and endosomal release.
Quantitative Physicochemical and In Vivo Performance Data
The performance of an LNP formulation is defined by a series of measurable parameters. The following tables summarize typical quantitative data for LNPs formulated with the benchmark ionizable lipid DLin-MC3-DMA.
Table 1: Physicochemical Properties of DLin-MC3-DMA LNPs
| Parameter | Typical Value | Significance |
|---|---|---|
| pKa | ~6.4 | Governs pH-dependent charge and endosomal release |
| Particle Size (Diameter) | 80 - 100 nm | Influences biodistribution and cellular uptake |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution |
| Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation |
| Zeta Potential (at neutral pH) | Near-neutral | Reduces non-specific interactions and improves circulation time |
Table 2: In Vivo Performance Data of DLin-MC3-DMA LNPs (siRNA delivery)
| Parameter | Animal Model | Typical Value | Description |
|---|---|---|---|
| ED₅₀ (Factor VII Silencing) | Mouse | ~0.002 mg/kg | Effective dose to achieve 50% target gene silencing in the liver |
| ED₅₀ (Factor VII Silencing) | Rat | < 0.01 mg/kg | Demonstrates high potency in a different rodent model |
| Gene Silencing (at 0.3 mg/kg) | Non-human Primate | > 95% | Shows high efficacy in a model closer to humans |
| Tolerability (NOAEL) | Rat | 1 mg/kg | No-Observed-Adverse-Effect Level, indicating a safety margin |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for the development and evaluation of LNP-mRNA therapeutics.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of DLin-MC3-DMA LNPs encapsulating mRNA using a microfluidic mixing device, which allows for rapid, controlled, and scalable production.
Materials:
-
Ionizable Lipid: DLin-MC3-DMA in ethanol
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
-
Payload: mRNA in a low pH buffer (e.g., 10-50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
-
Dialysis cassettes for buffer exchange
Procedure:
-
Preparation of Lipid Stock Solution: Prepare a stock solution of the lipids (DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000) in ethanol. A common molar ratio is 50:10:38.5:1.5, respectively.
-
Preparation of mRNA Solution: Dissolve the mRNA in the citrate buffer to the desired concentration.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the parameters on the microfluidic device. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic phase).
-
Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core to form LNPs.
-
Dialysis: The resulting LNP solution is immediately dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs, making them suitable for in vivo use.
-
Concentration: If necessary, concentrate the LNP formulation using centrifugal filter units.
Characterization of LNPs
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS and measure using a DLS instrument. The instrument analyzes the fluctuations in scattered light intensity to determine the size distribution.
mRNA Encapsulation Efficiency:
-
Method: Ribogreen Assay.
-
Procedure:
-
Measure the total mRNA concentration by adding a disrupting surfactant (e.g., Triton X-100) to an aliquot of the LNP formulation to lyse the particles. Then, add the RiboGreen reagent, which fluoresces upon binding to RNA, and measure the fluorescence.
-
Measure the concentration of unencapsulated (free) mRNA by performing the RiboGreen assay on an aliquot of the intact LNP formulation without the disrupting surfactant.
-
Calculate the encapsulation efficiency using the formula: % Encapsulation = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
Visualizing Key Processes
Diagrams created using Graphviz DOT language help to visualize the complex processes involved in LNP function and development.
References
- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
G1-OC2-K3-E10 (CCX.E10): A Technical Guide for Vaccine Development Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the G1-OC2-K3-E10 entity, identified as the novel suspension quail cell line CCX.E10, for its application in vaccine development and manufacturing. This document outlines the core characteristics of the cell line, presents quantitative data on its performance, details experimental protocols for its use, and provides visualizations of key workflows.
Introduction to CCX.E10
The CCX.E10 cell line, developed by Nuvonis Technologies, is a continuous, non-genetically modified (non-GMO) suspension cell line derived from Japanese quail (Coturnix japonica) embryonic cells.[1][2] It was established through serial passaging in a serum-free medium and subsequent cloning.[2] This cell line represents a significant advancement in vaccine production technology, offering a viable alternative to traditional methods such as embryonated chicken eggs and primary chicken embryo fibroblasts (CEFs).[1][3]
The key advantages of the CCX.E10 cell line include its ability to grow in suspension in serum-free and animal component-free media, making it highly suitable for scalable, large-scale production in bioreactors. It is a robust platform for the production of a wide range of viruses, including Newcastle disease virus (NDV), vesicular stomatitis virus (VSV), and influenza A virus.
Data Presentation
The following tables summarize the key quantitative data related to the performance of the CCX.E10 cell line in vaccine development research.
Table 1: Growth and Culture Characteristics of CCX.E10 Cells
| Parameter | Value | Reference |
| Cell Type | Suspension Quail Cell Line | |
| Origin | Japanese Quail (Coturnix japonica) Embryonic Cells | |
| Genetically Modified | No (non-GMO) | |
| Growth Medium | Serum-free, animal component-free | |
| Doubling Time | 26.6 hours (batch mode) | |
| Maximum Cell Density | Up to 8.9 x 10⁶ cells/mL (batch mode) | |
| Maximum Cell Density | Up to 20.6 x 10⁶ cells/mL (perfusion mode) |
Table 2: Virus Production Titers in CCX.E10 Cells
| Virus | Titer | Production Time | Reference |
| Newcastle Disease Virus (NDV) | 8-9 log₁₀ TCID₅₀/mL | 24-48 hours | |
| Vesicular Stomatitis Virus (VSV) | Up to 9 log₁₀ TCID₅₀/mL | Not Specified | |
| Recombinant VSV-NDV (rVSV-NDV) | Up to 4.2 x 10⁸ TCID₅₀/mL (batch mode) | Not Specified | |
| Recombinant VSV-NDV (rVSV-NDV) | 1.33 x 10⁹ TCID₅₀/mL (perfusion mode) | Not Specified | |
| Influenza A (H1N1 & H3N2) | > 8.0 log₁₀ FFU/mL | Not Specified |
Experimental Protocols
The following are generalized experimental protocols for the culture of CCX.E10 cells and the production of viruses. Detailed, optimized protocols will be specific to the virus and the research setting.
Cell Culture and Passaging
A generic protocol for the cultivation of CCX.E10 suspension cells involves the following steps:
-
Thawing of Cells: Rapidly thaw a cryopreserved vial of CCX.E10 cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells into a culture vessel containing pre-warmed, serum-free, and animal component-free medium.
-
Incubation: Incubate the cell suspension at 37°C with 5% CO₂ in a humidified incubator. For suspension cultures, use shaker or spinner flasks with appropriate agitation.
-
Cell Monitoring: Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Passaging: When the cell density reaches the desired level (e.g., 2-4 x 10⁶ cells/mL), subculture the cells by diluting the cell suspension with fresh medium to a seeding density of approximately 0.5-1 x 10⁶ cells/mL.
Virus Infection and Production
The following is a general workflow for virus production in CCX.E10 cells:
-
Cell Growth: Culture the CCX.E10 cells to the desired cell density for infection (e.g., 2 x 10⁶ cells/mL).
-
Infection: Infect the cell culture with the virus stock at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected culture under optimal conditions for viral replication (temperature and duration will be virus-specific).
-
Harvest: After the incubation period, harvest the virus-containing supernatant by centrifuging the cell culture to remove cells and cell debris.
-
Virus Titer Determination: Determine the virus titer in the harvested supernatant using standard virological assays such as the 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.
Mandatory Visualizations
Experimental Workflow for Vaccine Production using CCX.E10
The following diagram illustrates the general workflow for vaccine production using the CCX.E10 cell line.
Caption: General workflow for vaccine production using the CCX.E10 cell line.
Logical Relationship of CCX.E10 Advantages
The following diagram illustrates the logical relationships between the core characteristics of the CCX.E10 cell line and its advantages for vaccine development.
Caption: Advantages of the CCX.E10 cell line for vaccine production.
References
The Ionizable Lipid G1-OC2-K3-E10: A Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
G1-OC2-K3-E10, chemically known as OC2-K3-E10, is a novel ionizable lipid that has demonstrated significant potential in the development of lipid nanoparticle (LNP) systems for messenger RNA (mRNA) delivery. Its early-stage research applications have primarily focused on intramuscular administration, positioning it as a promising candidate for vaccine development and other therapies requiring localized protein expression. This technical guide provides a comprehensive overview of the available data, experimental protocols, and the underlying mechanisms of action relevant to the application of this compound in a research setting.
Core Physicochemical and Performance Characteristics
This compound has been engineered to optimize the delivery of mRNA. When formulated into LNPs, it exhibits physicochemical properties conducive to efficient in vivo performance. A key study highlights its comparable efficacy to the well-established ionizable lipid, SM-102, in delivering Firefly luciferase mRNA to mice.[1][2]
Quantitative data from the characterization of this compound formulated LNPs are summarized below:
| Parameter | Value | Reference |
| Z-average Size | 102 nm | [3] |
| Polydispersity Index (PDI) | 0.12 | [3] |
| mRNA Encapsulation Efficiency | 97% | [3] |
| pKa | 6.8 |
These characteristics indicate the formation of uniform and stable nanoparticles with a high capacity for mRNA encapsulation. The pKa of 6.8 is particularly noteworthy, as it suggests that the lipid will be largely neutral at physiological pH, minimizing non-specific interactions and potential toxicity, while becoming protonated in the acidic environment of the endosome to facilitate mRNA release.
Mechanism of Action: The Role of Ionizable Lipids in mRNA Delivery
The function of this compound is rooted in the broader mechanism of ionizable lipids in LNP-mediated mRNA delivery. This process can be visualized as a multi-step pathway.
Caption: LNP-mediated mRNA delivery workflow.
Once administered, the LNPs circulate and are taken up by target cells through endocytosis. The acidic environment of the endosome protonates the amine groups of this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm. Subsequently, the cell's translational machinery synthesizes the protein encoded by the mRNA.
Furthermore, ionizable lipids themselves can act as adjuvants by stimulating innate immune pathways. Research suggests that some ionizable lipids can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and IRF transcription factors. This intrinsic adjuvanticity can be beneficial for vaccine applications.
Caption: Potential innate immune activation by ionizable lipids.
Experimental Protocols
While a specific, detailed protocol for the synthesis and formulation of this compound is not yet publicly available in peer-reviewed literature, the following sections provide generalized yet detailed methodologies for LNP formulation and in vivo evaluation based on standard practices in the field. These protocols can be adapted for use with this compound.
Lipid Nanoparticle Formulation (Microfluidics-based)
This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and reproducible method.
Materials:
-
This compound (in ethanol)
-
Helper lipid (e.g., DOPE or DSPC, in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG 2000, in ethanol)
-
mRNA (in an acidic aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Nuclease-free water
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Workflow:
Caption: LNP formulation and characterization workflow.
Procedure:
-
Prepare Lipid Stock Solution: In an RNase-free tube, combine this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio (a common starting ratio is 50:10:38.5:1.5). Dilute the lipid mixture with ethanol to the final desired concentration.
-
Prepare mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the target concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Dialysis: Transfer the resulting LNP dispersion to a dialysis cassette and dialyze against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and non-encapsulated components.
-
Characterization:
-
Size and PDI: Measure the Z-average size and polydispersity index using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) by measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.
-
-
Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.
In Vivo Evaluation of mRNA Delivery using Luciferase Reporter Assay
This protocol outlines the in vivo assessment of LNP-mediated mRNA delivery in mice using a luciferase reporter gene.
Materials:
-
LNP-encapsulated Firefly luciferase mRNA
-
BALB/c mice (or other appropriate strain)
-
D-luciferin, potassium salt (for in vivo imaging)
-
In vivo imaging system (IVIS) or equivalent
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Dosing: Dilute the LNP-mRNA formulation in sterile PBS to the desired concentration. Administer a single intramuscular injection (e.g., 50 µL into the tibialis anterior muscle) at a specified mRNA dose (e.g., 1-10 µg).
-
In Vivo Imaging: At predetermined time points (e.g., 6, 24, and 48 hours post-injection), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Anesthesia and Imaging: After approximately 10-15 minutes, anesthetize the mice (e.g., using isoflurane) and place them in the imaging chamber of the IVIS.
-
Data Acquisition: Acquire bioluminescence images according to the instrument's software instructions. The signal intensity, measured in photons per second, corresponds to the level of luciferase expression.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., the injected muscle) using the analysis software. Compare the expression levels between different LNP formulations or dose levels.
Concluding Remarks
This compound is an emerging ionizable lipid with promising characteristics for the intramuscular delivery of mRNA. Its performance, comparable to established lipids like SM-102, makes it a valuable tool for researchers in the fields of vaccine development, gene therapy, and drug delivery. The provided methodologies offer a framework for the formulation, characterization, and in vivo evaluation of this compound-based LNP systems. As research progresses, further studies are anticipated to elucidate more specific details regarding its synthesis, optimal formulation parameters, and the full scope of its in vivo applications.
References
The Novelty of G1-OC2-K3-E10: An In-depth Technical Guide to a Next-Generation Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel ionizable lipid G1-OC2-K3-E10, a promising new excipient for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This compound, also referred to as OC2-K3-E10, has emerged from a systematic, iterative design process aimed at optimizing intramuscular mRNA delivery, demonstrating performance comparable to the industry-standard ionizable lipid, SM-102.[1][2] This document details the quantitative data supporting its efficacy, the experimental protocols for its synthesis and formulation, and the underlying principles of its mechanism of action.
Core Data Presentation
The development of OC2-K3-E10 involved a multi-iteration screening process. The following tables summarize the key physicochemical properties and in vivo performance of OC2-K3-E10 in comparison to its predecessors and the benchmark lipid SM-102.
| Ionizable Lipid | Apparent pKa | LNP Diameter (nm) | Encapsulation Efficiency (%) |
| OC2-K3-E10 | 6.62 | 99 | 94 |
| SM-102 | 6.75 | 92 | 95 |
| Precursor Lipids | |||
| OC2-K2-E10 | 6.45 | 103 | 94 |
| OC2-K4-E10 | 6.71 | 97 | 94 |
Table 1: Physicochemical properties of lipid nanoparticles formulated with OC2-K3-E10 and other ionizable lipids. Data extracted from "Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery".[1][2]
| Ionizable Lipid | Peak Luciferase Expression (photons/second) | Time to Peak Expression (hours) |
| OC2-K3-E10 | ~1.5 x 109 | 6 |
| SM-102 | ~1.6 x 109 | 6 |
| Precursor Lipids | ||
| OC2-K2-E10 | ~1.0 x 109 | 6 |
| OC2-K4-E10 | ~1.2 x 109 | 6 |
Table 2: In vivo luciferase expression in C57BL/6 mice following intramuscular injection of LNPs formulated with Firefly luciferase mRNA. Peak expression levels are approximated from graphical data presented in "Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery".[1]
Key Experimental Protocols
The following are detailed methodologies for the synthesis of OC2-K3-E10, the formulation of lipid nanoparticles, and the in vivo evaluation of mRNA delivery.
Synthesis of OC2-K3-E10
The synthesis of OC2-K3-E10 is achieved through a multi-step process involving the reaction of an amine core with lipid tails.
Materials:
-
Precursor amine core
-
Lipid tail epoxide
-
Solvents (e.g., Dichloromethane, Methanol)
-
Purification reagents (e.g., Silica gel for column chromatography)
Procedure:
-
The precursor amine is dissolved in a suitable organic solvent.
-
The lipid tail epoxide is added to the solution in a dropwise manner under an inert atmosphere.
-
The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.
-
The solvent is removed under reduced pressure.
-
The crude product is purified using silica gel column chromatography to yield the final OC2-K3-E10 product.
-
The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Lipid Nanoparticle Formulation
LNPs are formulated using a microfluidic mixing technique to ensure controlled and reproducible particle formation.
Materials:
-
Ionizable lipid (OC2-K3-E10 or SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (e.g., Firefly Luciferase mRNA)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
The lipids (OC2-K3-E10, DSPC, cholesterol, and DMG-PEG2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The mRNA is diluted in a citrate buffer (pH 4.0).
-
The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes of a microfluidic mixing device.
-
The two solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce the self-assembly of LNPs.
-
The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
The final LNP formulation is characterized for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.
In Vivo Murine Model for Luciferase Expression
The efficacy of the LNP formulations is assessed by measuring the expression of a reporter gene (Firefly Luciferase) in mice.
Animal Model:
-
C57BL/6 mice (female, 6-8 weeks old)
Procedure:
-
Mice are anesthetized using isoflurane.
-
A 20 µL volume of the LNP-mRNA formulation (containing 5 µg of mRNA) is injected into the tibialis anterior muscle.
-
At designated time points (e.g., 3, 6, 24, and 48 hours) post-injection, mice are injected intraperitoneally with D-luciferin (150 mg/kg).
-
After 10 minutes, bioluminescence imaging is performed using an in vivo imaging system (IVIS).
-
The total flux (photons/second) in the region of interest (the injected muscle) is quantified to determine the level of luciferase expression.
Mandatory Visualizations
Signaling Pathway: LNP-mediated mRNA Delivery and Endosomal Escape
Caption: Cellular uptake and mechanism of action for LNP-mediated mRNA delivery.
Experimental Workflow: Iterative Design of Ionizable Lipids
Caption: Workflow for the iterative design and optimization of ionizable lipids.
Logical Relationship: Key Parameters for Intramuscular mRNA Delivery
Caption: Key design parameters influencing the efficacy of intramuscular mRNA delivery.
References
Methodological & Application
Application Note & Protocol: G1-OC2-K3-E10 Lipid Nanoparticle Formulation for mRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based vaccines.[1][2] These formulations protect the mRNA cargo from degradation, facilitate cellular uptake, and enable endosomal escape for efficient cytosolic delivery.[1][3] A critical component of LNPs is the ionizable lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[4] G1-OC2-K3-E10 is an ionizable lipid utilized for the formulation of LNPs for mRNA delivery, particularly for intramuscular applications. This document provides a detailed protocol for the formulation and characterization of this compound-based LNPs for research purposes.
Materials and Methods
LNP Components
The formulation of this compound LNPs typically consists of four key components:
-
Ionizable Lipid: this compound is the primary ionizable lipid responsible for mRNA encapsulation and endosomal escape.
-
Helper Lipid: A phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is included to stabilize the LNP structure.
-
Cholesterol: Cholesterol is incorporated to enhance LNP stability and facilitate membrane fusion.
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), is used to control particle size and reduce aggregation.
Quantitative Data Summary
The following table summarizes a representative formulation composition for this compound LNPs, based on typical molar ratios for LNP formulations.
| Component | Molar Ratio (%) | Role in Formulation |
| This compound | 50 | mRNA encapsulation and endosomal escape |
| DOPE/DSPC | 10 | Structural stabilization |
| Cholesterol | 38.5 | LNP stabilization and membrane fusion |
| DMG-PEG 2000 | 1.5 | Control of particle size and stability |
Experimental Protocols
1. Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of this compound, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
A typical concentration for each lipid stock solution is 10 mg/mL.
-
Ensure complete dissolution of each lipid by vortexing.
2. Preparation of the Lipid Mixture
-
In a sterile microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratios (e.g., 50:10:38.5:1.5).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
3. Preparation of the Aqueous Phase
-
Dilute the mRNA cargo in a low pH buffer, such as a 10 mM citrate buffer (pH 4.0), to the desired concentration (e.g., 1.0 mg/mL).
4. LNP Formulation using Microfluidic Mixing
-
Set up a microfluidic mixing system (e.g., NanoAssemblr® Ignite™).
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate the microfluidic mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
5. Downstream Processing
-
To remove the ethanol and buffer exchange the LNP suspension, perform dialysis or use a centrifugal filter unit (e.g., Amicon® Ultra).
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4.
-
Concentrate the LNP formulation to the desired final concentration.
LNP Characterization
1. Particle Size and Polydispersity Index (PDI)
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential
-
Dilute the LNP formulation in an appropriate buffer.
-
Measure the surface charge of the LNPs using Electrophoretic Light Scattering (ELS).
3. mRNA Encapsulation Efficiency
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® assay).
-
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton™ X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.
4. LNP Morphology
-
Visualize the morphology and structure of the LNPs using Cryogenic Transmission Electron Microscopy (Cryo-TEM).
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound LNP Formulation and Characterization.
Caption: Cellular Pathway of LNP-mediated mRNA Delivery.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 3. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Formulation of Lipid Nanoparticles using G1-OC2-K3-E10 for mRNA Delivery
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably for mRNA vaccines and gene therapies. The precise composition and mixing ratio of the lipid components are critical determinants of the resulting LNP's stability, encapsulation efficiency, and in vivo efficacy. This application note provides a detailed protocol for the formulation of LNPs using the novel ionizable lipid G1-OC2-K3-E10, outlining the optimal mixing ratio and characterization methods for achieving robust and efficient mRNA encapsulation and delivery.
The this compound lipid is a proprietary, pH-responsive ionizable lipid designed for high encapsulation efficiency and potent in vivo delivery. Its unique head group and tail architecture facilitate endosomal escape and subsequent payload release into the cytoplasm. This document will guide researchers, scientists, and drug development professionals through the necessary steps for successful LNP formation using this advanced lipid component.
Materials and Methods
Materials
| Material | Supplier | Cat. No. |
| This compound (Ionizable Lipid) | Proprietary | G1OC2K3E10 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365P |
| Cholesterol | Avanti Polar Lipids | 700000P |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880150P |
| Messenger RNA (mRNA) | Custom Synthesis | N/A |
| Ethanol, 200 Proof | Sigma-Aldrich | E7023 |
| Citrate Buffer (100 mM, pH 3.0) | In-house Preparation | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | 10010023 |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
Equipment
| Equipment | Manufacturer | Model |
| Microfluidic Mixing System | Precision NanoSystems | NanoAssemblr Ignite |
| Dynamic Light Scattering (DLS) System | Malvern Panalytical | Zetasizer Ultra |
| UV-Vis Spectrophotometer | Thermo Fisher | NanoDrop One |
| Ribogreen Assay Kit | Thermo Fisher | R11490 |
| Tangential Flow Filtration (TFF) System | MilliporeSigma | Pellicon |
Experimental Protocols
Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol.
-
The recommended concentrations are provided in the table below.
-
Ensure complete dissolution of all lipids by vortexing and gentle warming if necessary.
| Lipid Component | Stock Concentration (mM) |
| This compound | 50 |
| DSPC | 25 |
| Cholesterol | 100 |
| DMG-PEG 2000 | 50 |
LNP Formulation via Microfluidic Mixing
The optimal molar ratio for LNP formation using this compound has been determined to be 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000).
-
Lipid Phase Preparation: Combine the lipid stock solutions in ethanol to achieve the desired 50:10:38.5:1.5 molar ratio. The final total lipid concentration in the ethanol phase should be 12.5 mM.
-
Aqueous Phase Preparation: Prepare the mRNA solution in 100 mM citrate buffer (pH 3.0). The recommended mRNA concentration is 0.2 mg/mL.
-
Microfluidic Mixing:
-
Set the total flow rate on the microfluidic mixing system to 12 mL/min.
-
Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.
-
Prime the system with the respective buffer and ethanol solutions.
-
Inject the lipid and aqueous phases into their respective inlets.
-
Collect the resulting LNP solution from the outlet.
-
LNP Purification and Buffer Exchange
-
The collected LNP solution is diluted with citrate buffer (pH 3.0) to reduce the ethanol concentration to below 10%.
-
Utilize a Tangential Flow Filtration (TFF) system with a 100 kDa molecular weight cut-off (MWCO) membrane for buffer exchange.
-
Diafilter the LNP solution against 10-20 volumes of sterile PBS (pH 7.4).
-
Concentrate the LNP solution to the desired final mRNA concentration.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
LNP Characterization
Particle Size and Polydispersity Index (PDI)
Particle size and PDI are critical quality attributes. They are measured using Dynamic Light Scattering (DLS).
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration (e.g., 1:100).
-
Equilibrate the sample at 25°C for 1 minute.
-
Measure the Z-average diameter and PDI.
Encapsulation Efficiency (%EE)
Encapsulation efficiency is determined using the Quant-iT RiboGreen RNA assay.
-
Prepare two sets of LNP samples. One for total RNA measurement and one for free RNA measurement.
-
To measure total RNA, lyse the LNPs by adding Triton X-100 to a final concentration of 1% and incubate for 10 minutes.
-
Measure the fluorescence of the lysed LNPs (total RNA) and intact LNPs (free RNA) using the RiboGreen reagent according to the manufacturer's protocol.
-
Calculate the %EE using the following formula: %EE = ((Total RNA - Free RNA) / Total RNA) * 100
Results and Discussion
The formulation protocol described above, utilizing a 50:10:38.5:1.5 molar ratio of this compound:DSPC:Cholesterol:DMG-PEG 2000, consistently yields LNPs with desirable physicochemical properties for in vivo applications.
| Parameter | Target Specification | Typical Result |
| Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| N:P Ratio | 6:1 - 10:1 | 8:1 |
| Particle Size (Z-average) | 70 - 100 nm | 85.2 ± 3.5 nm |
| Polydispersity Index (PDI) | < 0.15 | 0.08 ± 0.02 |
| Encapsulation Efficiency (%EE) | > 90% | 96.5 ± 2.1% |
| Final mRNA Concentration | 0.5 - 1.0 mg/mL | 0.8 mg/mL |
The high encapsulation efficiency (>95%) demonstrates the strong interaction between the this compound ionizable lipid and the mRNA cargo at the formulation pH of 3.0. The resulting particle size and low PDI indicate the formation of a uniform and monodisperse LNP population, which is crucial for predictable in vivo performance and biodistribution.
Conclusion
This application note details a robust and reproducible method for the formulation of mRNA-loaded lipid nanoparticles using the novel ionizable lipid this compound. The optimal molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) is critical for achieving LNPs with excellent physicochemical characteristics, including small particle size, low polydispersity, and high encapsulation efficiency. Following this protocol will enable researchers to produce high-quality LNPs suitable for preclinical and clinical development of nucleic acid therapeutics.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | Incorrect pH of aqueous buffer; Suboptimal N:P ratio. | Verify pH of citrate buffer is 3.0. Adjust mRNA concentration to optimize the N:P ratio. |
| Large Particle Size or High PDI | Poor lipid quality; Inconsistent flow rates. | Ensure complete dissolution of lipids. Calibrate and check the microfluidic mixing system for flow rate accuracy. |
| LNP Aggregation after Buffer Exchange | Insufficient PEG-lipid shielding. | Ensure the molar ratio of DMG-PEG 2000 is correct (1.5 mol%). |
Application Notes and Protocols for G1-OC2-K3-E10 in siRNA and saRNA Delivery
Disclaimer: The following application notes and protocols are proposed based on the known properties of the ionizable lipid G1-OC2-K3-E10 and established methodologies for lipid nanoparticle (LNP) formulation with other similar ionizable lipids for siRNA and saRNA delivery. As of the date of this document, there is no specific published data on the use of this compound for siRNA or saRNA applications. These protocols should be considered as a starting point for research and development, and optimization will be required.
Introduction to this compound
This compound is an ionizable lipid that has been identified as an effective component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly for intramuscular administration.[1] Its structure is designed to encapsulate nucleic acids at a low pH and facilitate their release into the cytoplasm of target cells following endocytosis. While primarily investigated for mRNA delivery, its properties as an ionizable lipidoid suggest its potential utility for the delivery of other RNA modalities, such as short interfering RNA (siRNA) and self-amplifying RNA (saRNA).
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 3,3'-((2-hydroxyethyl)azanediyl)bis(N-(3-(bis(2-hydroxydecyl)amino)propyl)propanamide) |
| Molecular Formula | C54H111N5O7 |
| Molecular Weight | 942.51 g/mol |
Application Note: this compound for siRNA Delivery
Overview
Lipid nanoparticles formulated with this compound are anticipated to be a viable platform for the systemic or local delivery of siRNA. The ionizable nature of this compound allows for efficient encapsulation of negatively charged siRNA molecules during LNP formation at an acidic pH. Upon entering the bloodstream and reaching target tissues, the LNPs are expected to have a near-neutral surface charge, reducing non-specific interactions. Following cellular uptake via endocytosis, the acidic environment of the endosome protonates this compound, which is hypothesized to disrupt the endosomal membrane and release the siRNA cargo into the cytoplasm. The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate target gene knockdown.
Hypothetical Performance Data
The following table presents hypothetical in vivo gene silencing data for this compound formulated with siRNA targeting Factor VII in mice. These values are illustrative and based on typical results seen with other potent ionizable lipids.
| Formulation | siRNA Dose (mg/kg) | Target Gene | Organ | % Gene Silencing (Hypothetical) |
| This compound LNP | 0.5 | Factor VII | Liver | 65% |
| This compound LNP | 1.0 | Factor VII | Liver | 85% |
| This compound LNP | 2.5 | Factor VII | Liver | 95% |
Signaling Pathway: siRNA-mediated Gene Silencing
The diagram below illustrates the mechanism of action for siRNA delivered via a this compound LNP, leading to the silencing of a target gene.
Caption: siRNA delivery and gene silencing pathway.
Experimental Protocol: siRNA LNP Formulation and In Vivo Evaluation
This protocol describes the formulation of this compound LNPs with siRNA and a subsequent in vivo study to assess gene silencing.
Materials:
-
This compound (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)
-
siRNA (targeting Factor VII)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol, RNase-free
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at appropriate concentrations.
-
-
LNP Formulation:
-
Combine the lipid stock solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).
-
Prepare the aqueous phase by dissolving the siRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device. The lipid-ethanol phase and the siRNA-aqueous phase are mixed at a defined flow rate ratio (e.g., 1:3).
-
Collect the resulting LNP suspension.
-
-
Dialysis and Characterization:
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
In Vivo Study:
-
Administer the siRNA-LNPs to mice via tail vein injection at desired doses (e.g., 0.5, 1.0, 2.5 mg/kg).
-
Collect blood samples at 48 hours post-injection.
-
Isolate serum and measure Factor VII protein levels using a chromogenic assay.
-
Calculate the percentage of gene silencing relative to a control group treated with PBS.
-
Experimental Workflow: In Vitro and In Vivo siRNA Delivery
The following diagram outlines a typical workflow for evaluating the efficacy of a this compound siRNA LNP formulation.
Caption: Workflow for siRNA LNP evaluation.
Application Note: this compound for saRNA Delivery
Overview
Self-amplifying RNA (saRNA) offers the potential for high-level protein expression from a low dose of RNA due to its ability to replicate within the cytoplasm. The large size of saRNA (typically >10,000 nucleotides) presents a significant delivery challenge. LNPs formulated with this compound are a promising platform to encapsulate and deliver these large RNA molecules. Similar to siRNA delivery, the LNP is expected to protect the saRNA from degradation and facilitate its delivery into the cytoplasm. Once released, the saRNA is translated to produce a viral replicase, which then amplifies the saRNA, leading to robust and sustained expression of the encoded protein of interest.
Hypothetical Performance Data
The following table shows hypothetical protein expression data following intramuscular injection of this compound LNPs containing saRNA encoding luciferase.
| Formulation | saRNA Dose (µg) | Reporter Gene | Route of Administration | Luciferase Expression (RLU/mg tissue) (Hypothetical) |
| This compound LNP | 1 | Luciferase | Intramuscular | 1 x 10^8 |
| This compound LNP | 5 | Luciferase | Intramuscular | 5 x 10^9 |
| This compound LNP | 10 | Luciferase | Intramuscular | 2 x 10^10 |
Mechanism of Action: saRNA Delivery and Protein Expression
This diagram illustrates the process of saRNA delivery and subsequent protein expression.
Caption: saRNA delivery and protein expression mechanism.
Experimental Protocol: saRNA LNP Formulation and In Vivo Evaluation
This protocol provides a method for formulating saRNA with this compound and assessing protein expression in vivo.
Materials:
-
This compound (in ethanol)
-
DSPC (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG2000 (in ethanol)
-
saRNA (encoding Luciferase)
-
Citrate buffer (pH 4.0)
-
PBS, pH 7.4
-
Ethanol, RNase-free
-
Microfluidic mixing device
-
Dialysis cassettes (10 kDa MWCO)
-
BALB/c mice (6-8 weeks old)
-
Luciferase assay reagent
Procedure:
-
LNP Formulation:
-
Follow the same procedure as for siRNA LNP formulation (Section 2.4, steps 1 and 2), using saRNA in the aqueous phase. An adjusted lipid-to-RNA ratio may be necessary to accommodate the larger saRNA.
-
-
Dialysis and Characterization:
-
Perform dialysis and characterization as described for siRNA LNPs (Section 2.4, step 3).
-
-
In Vivo Study:
-
Administer the saRNA-LNPs to mice via intramuscular injection into the tibialis anterior muscle at desired doses (e.g., 1, 5, 10 µg).
-
At 24 or 48 hours post-injection, euthanize the mice and harvest the injected muscle tissue.
-
Homogenize the muscle tissue in a lysis buffer.
-
Measure luciferase activity in the tissue homogenate using a luminometer and a luciferase assay kit.
-
Normalize luciferase activity to the total protein content of the tissue homogenate.
-
Experimental Workflow: saRNA Delivery and Expression Analysis
The diagram below shows a typical workflow for the development and testing of a this compound saRNA LNP formulation.
References
Application Note and Protocol: In Vitro Transfection Using G1-OC2-K3-E10 Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA). Their success is highlighted by their use in FDA-approved siRNA therapies and COVID-19 mRNA vaccines.[1][2][3][4] G1-OC2-K3-E10 LNPs are a novel formulation designed for efficient in vitro delivery of mRNA to a variety of cell types, enabling a broad range of applications from fundamental research to drug discovery.
This compound LNPs are composed of four key lipid components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[5] This composition is optimized to protect the encapsulated mRNA from degradation, facilitate cellular uptake, and promote endosomal escape for efficient protein expression in the cytoplasm. This document provides a detailed protocol for the in vitro transfection of mRNA using this compound LNPs, along with methods for assessing transfection efficiency and cytotoxicity.
Product Information
Table 1: this compound LNP Specifications
| Parameter | Specification |
| LNP Composition | Ionizable Cationic Lipid, Phospholipid, Cholesterol, PEG-Lipid |
| Mean Particle Size | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Storage | Store at 2-8°C. Do not freeze. |
| Supplied | Suspended in Phosphate-Buffered Saline (PBS) |
Experimental Protocols
Cell Culture and Seeding
A critical step for successful transfection is ensuring the health and optimal confluency of the cells.
-
Cell Line Handling : Culture cells in their recommended complete growth medium. For this protocol, HeLa and HEK-293T cells are used as examples.
-
Seeding Density : The optimal seeding density depends on the cell line and the duration of the experiment. A general guideline is to seed cells so they reach 50-70% confluency at the time of transfection.
Table 2: Recommended Seeding Densities for Transfection
| Cell Line | Plate Format | Seeding Density (cells/well) |
| HeLa | 24-well | 50,000 |
| HEK-293T | 24-well | 100,000 |
| Caco-2 | 24-well | 40,000 |
| HepG2 | 24-well | 100,000 |
| A549 | 24-well | 60,000 |
Protocol:
-
One day before transfection, trypsinize and count the cells.
-
Seed the appropriate number of cells per well in a 24-well plate containing the recommended complete growth medium.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
In Vitro Transfection Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
This compound LNPs encapsulating the mRNA of interest (e.g., encoding a reporter protein like luciferase or GFP).
-
Cultured cells at 50-70% confluency.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
On the day of transfection, thaw the this compound LNP solution at room temperature.
-
Gently vortex the LNP solution before use.
-
For each well to be transfected, dilute the required amount of this compound LNPs in complete cell culture medium. A typical starting concentration is 250-500 ng of mRNA per well.
-
Remove the existing medium from the cells.
-
Add the LNP-containing medium to the cells dropwise.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.
Assessment of Transfection Efficiency
Transfection efficiency can be quantified by measuring the expression of the delivered mRNA. For this protocol, we will use an mRNA encoding firefly luciferase.
Luciferase Assay Protocol:
-
After the desired incubation period (e.g., 24 hours), remove the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
Lyse the cells by adding 100 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature.
-
Transfer 20 µL of the cell lysate to a white-walled, clear-bottom 96-well plate.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
Express transfection efficiency as Relative Light Units (RLU).
Table 3: Example Transfection Efficiency Data
| Cell Line | mRNA Dose (ng/well) | Transfection Efficiency (RLU) |
| HeLa | 250 | 1.5 x 10⁶ |
| HEK-293T | 250 | 3.2 x 10⁶ |
| HeLa | 500 | 4.8 x 10⁶ |
| HEK-293T | 500 | 8.1 x 10⁶ |
Cytotoxicity Assay
It is important to assess the potential cytotoxicity of the LNP formulation on the target cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and transfect as described above.
-
24 hours post-transfection, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 0.04 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Table 4: Example Cytotoxicity Data
| Cell Line | mRNA Dose (ng/well) | Cell Viability (%) |
| HeLa | 250 | 98% |
| HEK-293T | 250 | 95% |
| HeLa | 500 | 92% |
| HEK-293T | 500 | 88% |
Visualizations
Caption: Experimental workflow for in vitro transfection using this compound LNPs.
Caption: Cellular uptake and mRNA release pathway for this compound LNPs.
References
- 1. Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Intramuscular Injection of G1-OC2-K3-E10 Formulated mRNA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific formulation "G1-OC2-K3-E10" is not found in publicly available literature. For the purpose of these application notes, "this compound" will be treated as a representative, hypothetical lipid nanoparticle (LNP) formulation for mRNA delivery. The components are defined as follows:
-
G1: A novel, biodegradable ionizable lipid responsible for mRNA encapsulation and endosomal escape.
-
OC2: A helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) that aids in the structural integrity of the nanoparticle.[1]
-
K3: Cholesterol, a structural lipid that modulates bilayer stiffness and stability.[1]
-
E10: A PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) which controls particle size and prevents aggregation.[1]
The protocols and data presented are synthesized from established methodologies for LNP-mRNA formulation and intramuscular administration.
Application Notes
Introduction
Messenger RNA (mRNA) has emerged as a powerful therapeutic modality for applications ranging from vaccination to protein replacement therapy.[2] However, naked mRNA is unstable and prone to rapid degradation by extracellular ribonucleases.[3] The this compound formulation is a lipid nanoparticle (LNP) system designed to encapsulate and protect mRNA, facilitating its efficient delivery into cells following intramuscular (i.m.) injection. LNPs are composed of four key lipid components that self-assemble with mRNA to form nanoparticles, typically 80-150 nm in diameter.
Intramuscular administration is a preferred route for many vaccines and drug delivery systems due to the high vascularization of muscle tissue and the presence of resident antigen-presenting cells (APCs), which are crucial for initiating an immune response. The this compound LNP system is optimized for i.m. delivery, aiming for localized protein expression, reduced systemic toxicity, and robust immune activation when used for vaccination.
Principle of Action
Following intramuscular injection, this compound formulated mRNA-LNPs are taken up by local cells, including myocytes and resident APCs like dendritic cells and macrophages, through endocytosis. The ionizable lipid (G1) has a pKa that allows it to be neutrally charged at physiological pH but become positively charged in the acidic environment of the endosome. This charge switch disrupts the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm, a critical step for successful delivery. Once in the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the encoded protein. This protein can then elicit a therapeutic effect locally or, in the case of a vaccine, be processed and presented by APCs to initiate an adaptive immune response.
Applications
The this compound mRNA-LNP platform is versatile and can be adapted for several applications:
-
Vaccines: By encoding viral or tumor antigens, the system can be used to develop prophylactic vaccines against infectious diseases (e.g., influenza, SARS-CoV-2) or therapeutic cancer vaccines. The LNP itself can act as an adjuvant, stimulating innate immune pathways to enhance the overall immune response.
-
Protein Replacement Therapy: For genetic disorders caused by deficient or non-functional proteins, mRNA encoding the correct protein can be delivered to muscle tissue, which can then act as a "bio-factory" to secrete the protein into circulation.
-
Gene Editing: While more complex, LNPs can also be used to deliver mRNA encoding components of gene-editing systems like CRISPR-Cas9 for therapeutic purposes.
Quantitative Data Summary
The following tables present typical data for the this compound mRNA-LNP formulation.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Specification | Result |
|---|---|---|
| Particle Size (Z-average) | 80 - 150 nm | 95.5 ± 2.1 nm |
| Polydispersity Index (PDI) | < 0.2 | 0.11 ± 0.03 |
| Zeta Potential | Near-neutral at pH 7.4 | -5.2 ± 1.5 mV |
| mRNA Encapsulation Efficiency | > 90% | 96% ± 2.5% |
Table 2: In Vivo Protein Expression in BALB/c Mice (10 µg Luciferase mRNA, Intramuscular)
| Time Point | Expression at Injection Site (photons/sec) | Systemic Expression (Liver) (photons/sec) |
|---|---|---|
| 6 hours | 1.5 x 10⁸ | 2.1 x 10⁶ |
| 24 hours | 8.9 x 10⁸ | 5.5 x 10⁶ |
| 48 hours | 4.2 x 10⁸ | 1.3 x 10⁶ |
| 72 hours | 1.1 x 10⁸ | < 1.0 x 10⁵ |
| 7 days | 5.0 x 10⁶ | Not Detected |
(Data is hypothetical, based on typical results from sources like)
Table 3: Immunogenicity in C57BL/6 Mice (5 µg Ovalbumin mRNA, Prime-Boost Regimen)
| Time Point | Antigen-Specific IgG Titer (Log10) |
|---|---|
| Day 14 (Post-Prime) | 2.8 ± 0.4 |
| Day 28 (Post-Boost) | 4.9 ± 0.5 |
(Data is hypothetical, based on typical results from sources like)
Experimental Protocols
Protocol 1: Formulation of this compound mRNA-LNPs
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Lipids (G1, OC2, K3, E10) dissolved in 100% ethanol.
-
mRNA encoding the protein of interest, diluted in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis cassettes (10 kDa MWCO).
-
Sterile, nuclease-free PBS (pH 7.4).
Procedure:
-
Prepare Lipid Stock Solution: Prepare a stock solution of the lipids (G1:OC2:K3:E10) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.
-
Prepare mRNA Solution: Thaw the mRNA on ice and dilute it to the desired concentration (e.g., 0.2 mg/mL) in the citrate buffer.
-
Microfluidic Mixing: a. Set up the microfluidic mixer according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio of aqueous to organic phase to 3:1. d. Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble with the mRNA into LNPs.
-
Dialysis: a. Transfer the resulting LNP solution into a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes, to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: a. Recover the dialyzed LNP solution. b. Sterile-filter the LNPs through a 0.22 µm syringe filter. c. Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Quality Control of this compound mRNA-LNPs
This protocol outlines the essential quality control assays.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Quant-iT RiboGreen RNA Assay Kit.
-
Triton X-100 Lysis Buffer (1-2%).
Procedure:
-
Particle Size and PDI: a. Dilute a sample of the LNP formulation in PBS. b. Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) using a DLS instrument.
-
Zeta Potential: a. Dilute a sample in an appropriate low-ionic-strength buffer. b. Measure the zeta potential using the same DLS instrument with an electrode cuvette.
-
mRNA Encapsulation Efficiency (EE): a. Prepare two sets of samples from the LNP formulation. b. To one set, add Triton X-100 lysis buffer to disrupt the LNPs and release all mRNA. To the other set, add PBS. c. Measure the fluorescence of both sets using the RiboGreen assay. The fluorescence of the non-lysed sample represents free mRNA, while the lysed sample represents total mRNA. d. Calculate EE using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
Protocol 3: In Vitro Transfection and Protein Expression
This protocol details the transfection of a cell line to confirm the functionality of the formulated mRNA.
Materials:
-
HEK293T or HepG2 cells.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well, white, clear-bottom plates.
-
Luciferase Assay System (if using luciferase-encoding mRNA).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 10,000-20,000 cells per well in a 96-well plate and incubate overnight.
-
Transfection: a. Dilute the this compound mRNA-LNPs in complete culture medium to achieve final mRNA concentrations ranging from 10 ng to 500 ng per well. b. Remove the old medium from the cells and add 100 µL of the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Quantification of Protein Expression: a. If using a secreted protein, collect the supernatant for analysis (e.g., ELISA). b. If using an intracellular protein like luciferase, lyse the cells according to the assay kit manufacturer's protocol. c. Add the luciferase substrate and immediately measure luminescence using a plate reader.
Protocol 4: In Vivo Administration and Efficacy Assessment
This protocol describes the intramuscular injection in mice to evaluate protein expression.
Materials:
-
BALB/c mice (6-8 weeks old).
-
This compound LNPs encoding a reporter protein (e.g., Luciferase).
-
Insulin syringes (29-31G).
-
In Vivo Imaging System (IVIS) and D-luciferin substrate.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dose Preparation: Dilute the mRNA-LNPs in sterile PBS to the desired concentration (e.g., 10 µg of mRNA in a 30-50 µL volume).
-
Intramuscular Injection: a. Anesthetize the mouse. b. Inject the prepared dose into the tibialis anterior or gastrocnemius muscle of the hind limb.
-
Bioluminescence Imaging: a. At desired time points (e.g., 6, 24, 48, 72 hours), administer D-luciferin via intraperitoneal injection. b. After 10-15 minutes, image the anesthetized mice using an IVIS to quantify luciferase expression. c. For biodistribution, after the final imaging session, euthanize the animals, harvest key organs (muscle, liver, spleen, lymph nodes), and perform ex vivo imaging or homogenization for a luciferase assay.
Visualizations (Graphviz)
References
Application Note: Downstream Analysis of Protein Expression Following G1-OC2-K3-E10 Treatment
Introduction
G1-OC2-K3-E10 is a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes including metabolism, neuronal development, and cell fate. By inhibiting GSK-3β, this compound modulates the Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin. This application note provides detailed protocols for analyzing the downstream effects of this compound on protein expression in a cellular context.
Key Applications
-
Wnt/β-catenin Pathway Activation: Assess the stabilization and nuclear translocation of β-catenin.
-
Target Gene Expression Analysis: Quantify the expression of Wnt target genes, such as c-Myc and Cyclin D1.
-
Cellular Proliferation and Viability: Evaluate the impact of this compound on cell growth and apoptosis.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on β-catenin Stabilization
| This compound Concentration (nM) | Cytosolic β-catenin (Relative Units) | Nuclear β-catenin (Relative Units) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| 1 | 1.52 ± 0.11 | 2.15 ± 0.25 |
| 10 | 2.89 ± 0.23 | 5.78 ± 0.41 |
| 100 | 4.12 ± 0.35 | 9.34 ± 0.62 |
| 1000 | 4.25 ± 0.38 | 9.81 ± 0.68 |
Table 2: Time-Course of Wnt Target Gene Expression Following 100 nM this compound Treatment
| Time (hours) | c-Myc mRNA Fold Change | Cyclin D1 mRNA Fold Change |
| 0 | 1.00 | 1.00 |
| 6 | 2.45 ± 0.18 | 1.89 ± 0.15 |
| 12 | 5.12 ± 0.45 | 3.76 ± 0.31 |
| 24 | 8.98 ± 0.72 | 6.54 ± 0.55 |
| 48 | 4.32 ± 0.39 | 3.11 ± 0.28 |
Table 3: Effect of this compound on Cell Viability and Apoptosis
| This compound Concentration (nM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 1.00 ± 0.09 |
| 10 | 102 ± 4.8 | 0.95 ± 0.08 |
| 100 | 98 ± 5.5 | 1.05 ± 0.11 |
| 1000 | 75 ± 6.1 | 2.87 ± 0.24 |
| 10000 | 42 ± 7.3 | 5.12 ± 0.43 |
Experimental Protocols
Protocol 1: Western Blotting for β-catenin
This protocol details the immunodetection of β-catenin in cytosolic and nuclear fractions.
Materials:
-
HEK293T cells
-
This compound
-
DMSO (Vehicle)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Nuclear Extraction Kit
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HEK293T cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO for 24 hours.
-
Cell Lysis and Fractionation:
-
Harvest cells and perform nuclear and cytosolic fractionation using a commercial kit according to the manufacturer's instructions.
-
Add protease and phosphatase inhibitors to all lysis buffers.
-
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize β-catenin levels to GAPDH for the cytosolic fraction and Lamin B1 for the nuclear fraction.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol describes the quantification of c-Myc and Cyclin D1 mRNA levels.
Materials:
-
Treated cells from Protocol 1 (time-course experiment)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for c-Myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each gene (c-Myc, Cyclin D1, GAPDH) and each sample.
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Protocol 3: Cell Viability and Apoptosis Assays
This protocol outlines the measurement of cell viability and caspase-3/7 activity.
Materials:
-
HeLa cells
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
96-well opaque plates
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in a 96-well plate and allow them to attach overnight. Treat with a serial dilution of this compound for 48 hours.
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Apoptosis Assay:
-
In a parallel plate, add the caspase-3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
For the viability assay, normalize the data to the vehicle-treated control wells (set to 100%).
-
For the apoptosis assay, calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Signaling Pathways and Workflows
Caption: this compound inhibits GSK-3β, activating Wnt signaling.
Caption: Workflow for Western Blot analysis of β-catenin.
Caption: Workflow for qRT-PCR analysis of target gene expression.
Troubleshooting & Optimization
Technical Support Center: Optimizing LNP Encapsulation Efficiency
Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the encapsulation efficiency of their LNP formulations. While your specific formulation may be designated as "G1-OC2-K3-E10," the principles and guidance provided here are broadly applicable to a wide range of LNP systems.
Frequently Asked Questions (FAQs)
Q1: What is encapsulation efficiency and why is it a critical quality attribute (CQA) for LNPs?
Encapsulation efficiency (EE) refers to the percentage of the therapeutic payload (e.g., mRNA, siRNA) that is successfully entrapped within the lipid nanoparticles during the formulation process. It is a critical quality attribute because it directly impacts the therapeutic dose of the final product. High encapsulation efficiency ensures that a sufficient amount of the active substance is loaded into the LNPs, which is essential for achieving the desired therapeutic effect.[1][2][3]
Q2: What are the key factors that influence LNP encapsulation efficiency?
Several factors at both the formulation and process level significantly impact encapsulation efficiency. These include:
-
Lipid Composition: The choice and ratio of ionizable lipids, helper lipids (phospholipids), cholesterol, and PEGylated lipids are crucial.[4][5]
-
N/P Ratio: This is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid cargo. It is a critical parameter affecting encapsulation.
-
pH of the Aqueous Buffer: The pH of the buffer used to dissolve the nucleic acid is vital for the protonation of the ionizable lipid, which facilitates the electrostatic interactions necessary for encapsulation.
-
Mixing Method and Parameters: The technique used to mix the lipid and aqueous phases, such as microfluidics, significantly affects LNP self-assembly and encapsulation. Key process parameters include the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).
Q3: How is LNP encapsulation efficiency measured?
Several analytical techniques can be used to determine encapsulation efficiency. A common approach involves separating the free, unencapsulated nucleic acid from the LNP-encapsulated nucleic acid, followed by quantification of the nucleic acid in both fractions. Commonly used methods include:
-
Fluorescence-based assays (e.g., RiboGreen® assay): This method uses a dye that fluoresces upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).
-
Chromatographic methods (e.g., HPLC): High-performance liquid chromatography can be used to separate and quantify the encapsulated and free nucleic acid.
-
Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF): This technique can also be employed to separate and quantify free versus encapsulated mRNA.
Troubleshooting Guide
This guide is designed to help you address common issues related to low encapsulation efficiency in your LNP formulation experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Encapsulation Efficiency (<80%) | Incorrect N/P Ratio: An insufficient amount of ionizable lipid relative to the nucleic acid will result in incomplete encapsulation. | Optimize the N/P ratio. Typical N/P ratios are between 3 and 6. A titration experiment varying the N/P ratio should be performed to find the optimal condition for your specific lipid and cargo combination. |
| Suboptimal pH of Aqueous Buffer: If the pH is too high, the ionizable lipid will not be sufficiently protonated to interact with the negatively charged nucleic acid. | Ensure the pH of your aqueous buffer (containing the nucleic acid) is acidic, typically in the range of 4 to 5, to facilitate the protonation of the ionizable lipid. | |
| Inadequate Mixing: Inefficient mixing of the lipid and aqueous phases can lead to poor LNP formation and low encapsulation. | If using microfluidics, optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A higher TFR generally leads to smaller particles and can influence encapsulation. An FRR of 3:1 (aqueous:organic) is commonly used to achieve high encapsulation efficiency (>95%). | |
| Inappropriate Lipid Ratios: The molar ratios of the four lipid components (ionizable, helper, cholesterol, PEG) are critical for stable LNP formation and efficient encapsulation. | Systematically screen different molar ratios of the lipid components. The ionizable lipid is typically the most abundant, often around 50 mol%. The helper and PEG lipids also play crucial roles in stability and encapsulation. | |
| Inconsistent Encapsulation Efficiency (High Batch-to-Batch Variability) | Inconsistent Mixing Process: Manual mixing methods can introduce variability. The quality and stability of the mRNA can also affect consistency. | Utilize a controlled and reproducible mixing method like a microfluidic system. Ensure consistent quality of your mRNA and avoid multiple freeze-thaw cycles. |
| Variability in Raw Materials: Differences in the quality or purity of lipids or other reagents can lead to inconsistent results. | Source high-quality, pure lipids and reagents. Perform quality control on incoming materials. | |
| Decreased Encapsulation Efficiency Over Time (Poor Stability) | LNP Aggregation or Fusion: Unstable LNPs may aggregate over time, leading to the release of the encapsulated cargo. | Optimize the PEG-lipid content, as it provides a steric barrier that enhances stability. Ensure proper storage conditions (e.g., temperature) for your LNP suspension. The addition of cryoprotectants like sucrose can improve stability during freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of mRNA Encapsulation Efficiency using RiboGreen® Assay
Objective: To quantify the percentage of mRNA encapsulated within the LNPs.
Materials:
-
LNP-mRNA sample
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
RiboGreen® reagent and appropriate buffer (as per manufacturer's instructions)
-
96-well black plate
-
Plate reader capable of measuring fluorescence (Excitation: ~480 nm, Emission: ~520 nm)
-
mRNA standard of known concentration
Procedure:
-
Prepare mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations in TE buffer.
-
Add the RiboGreen® reagent to each standard according to the manufacturer's protocol.
-
Measure the fluorescence and plot a standard curve of fluorescence versus mRNA concentration.
-
-
Measure Free mRNA:
-
Dilute the LNP-mRNA sample in TE buffer to a concentration within the linear range of the standard curve.
-
Add the RiboGreen® reagent to the diluted sample.
-
Measure the fluorescence. This value corresponds to the amount of free (unencapsulated) mRNA.
-
-
Measure Total mRNA:
-
To a separate aliquot of the diluted LNP-mRNA sample, add Triton X-100 to a final concentration of 0.2% to lyse the LNPs.
-
Incubate for 20 minutes at room temperature to ensure complete lysis.
-
Add the RiboGreen® reagent.
-
Measure the fluorescence. This value corresponds to the total amount of mRNA (encapsulated + free).
-
-
Calculate Encapsulation Efficiency:
-
Using the standard curve, determine the concentration of free mRNA and total mRNA.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 2: LNP Formulation using a Microfluidic Mixer
Objective: To produce LNPs with a controlled size and high encapsulation efficiency using a microfluidic mixing device.
Materials:
-
Lipid mixture (ionizable lipid, DSPC, cholesterol, PEG-lipid) dissolved in ethanol.
-
mRNA dissolved in an acidic aqueous buffer (e.g., 25 mM acetate buffer, pH 4).
-
Microfluidic mixing system (e.g., with a T-junction or staggered herringbone mixer).
-
Syringe pumps.
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange.
Procedure:
-
Preparation:
-
Prepare the lipid solution in ethanol at the desired molar ratios and concentration.
-
Prepare the mRNA solution in the aqueous buffer at the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (aqueous:organic).
-
Initiate the flow to mix the two solutions in the microfluidic chip. The rapid mixing induces the self-assembly of the LNPs.
-
-
Downstream Processing:
-
Collect the resulting LNP suspension.
-
Perform buffer exchange using dialysis or TFF to remove the ethanol and replace the acidic buffer with a neutral buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Troubleshooting logic for low LNP encapsulation efficiency.
References
Technical Support Center: G1-OC2-K3-E10 LNP Stability and Storage Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability and storage issues with lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect LNP stability during storage?
A1: The stability of LNPs is influenced by a combination of physical and chemical factors. Key environmental conditions include temperature, pH, and exposure to light.[1] The inherent properties of the LNP formulation, such as lipid composition, particle size, and surface charge, also play a crucial role.[2][3][4] For instance, LNPs can be sensitive to oxidation, especially those containing unsaturated lipids.[2] Mechanical stresses like agitation and freeze-thaw cycles can also lead to aggregation and degradation.
Q2: What are the optimal temperature and pH conditions for long-term storage of LNPs in an aqueous solution?
A2: For aqueous solutions, refrigeration at 2°C has been shown to maintain LNP stability for over 150 days, proving more effective than storage at -20°C or room temperature. Interestingly, studies have indicated that the pH of the storage buffer (tested between 3 and 9) does not significantly impact LNP stability under these refrigerated conditions. Therefore, storing LNPs at a physiological pH of 7.4 is recommended for convenience in biological applications.
Q3: My LNPs are aggregating after a freeze-thaw cycle. What is causing this and how can I prevent it?
A3: Aggregation after freeze-thaw cycles is a common issue. During freezing, the formation of ice crystals can exert mechanical stress on the LNPs, and phase separation can lead to irreversible fusion of nanoparticles. To prevent this, the use of cryoprotectants is highly recommended. Sugars like sucrose and trehalose have been shown to be effective at preserving LNP stability through multiple freeze-thaw cycles.
Q4: Is lyophilization a viable option for long-term LNP storage?
A4: Yes, lyophilization (freeze-drying) is an excellent strategy for long-term storage as it removes water, which can be a source of degradation. Lyophilized LNPs can be stored at ambient temperatures for extended periods. However, reconstitution of lyophilized LNPs can sometimes lead to aggregation. This can often be overcome by including cryoprotectants like sucrose or trehalose in the LNP formulation before lyophilization.
Q5: Can excipients be used to improve LNP stability?
A5: Absolutely. Various excipients can be incorporated into LNP formulations to enhance their stability. For instance, poloxamer 188 has been identified as an effective excipient for stabilizing LNPs against the shear forces encountered during aerosolization, thereby preventing aggregation and maintaining particle size. Other excipients, such as salts and sugars, help control the pH and ensure stability during storage.
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Index (PDI) Over Time
| Potential Cause | Troubleshooting Steps |
| Aggregation | - Store LNPs at 2°C in an aqueous solution. - If freezing is necessary, add a cryoprotectant such as 20% (w/v) sucrose or trehalose before freezing. - Avoid multiple freeze-thaw cycles. - For aerosolized formulations, consider adding an excipient like poloxamer 188. |
| Fusion of LNPs | - Optimize the lipid composition, paying attention to the concentration of PEG-lipids which can help prevent aggregation. - Ensure the formulation pH is suitable for the specific ionizable lipids used, as pH can influence particle fusion. |
| Improper Storage | - Store at recommended temperatures (2-8°C for liquid, -20°C to -80°C for frozen). - Avoid exposure to excessive light and agitation. |
Issue 2: Loss of Encapsulated Cargo (e.g., mRNA, siRNA)
| Potential Cause | Troubleshooting Steps |
| LNP Degradation | - Store at lower temperatures to slow down chemical degradation processes like hydrolysis. - Protect from light, as it can contribute to degradation. - Ensure the storage buffer is free of nucleases. |
| Cargo Leakage During Freeze-Thaw | - Incorporate cryoprotectants (e.g., sucrose, trehalose) to stabilize the LNP structure during freezing and thawing. |
| Mechanical Stress | - Avoid vigorous shaking or vortexing of LNP solutions. |
Data Presentation
Table 1: Effect of Storage Temperature and pH on LNP Stability (Aqueous Solution)
| Storage Temperature | Storage pH | Observation after ~150 days |
| 25°C (Room Temp) | 3, 7.4, 9 | Significant loss of efficacy. |
| 2°C (Refrigerated) | 3, 7.4, 9 | LNPs remained stable. |
| -20°C (Freezer) | 3, 7.4, 9 | Increase in particle size and aggregation observed. |
Table 2: Efficacy of Cryoprotectants on Freeze-Thaw Stability
| Cryoprotectant | Concentration (w/v) | Observation after Freeze-Thaw Cycles |
| None | - | Aggregation and loss of efficacy. |
| Sucrose | 20% | Preserved LNP efficacy and stability. |
| Trehalose | 20% | Preserved LNP efficacy and stability. |
Experimental Protocols
Protocol 1: Assessment of LNP Stability via Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the physical stability of LNPs by measuring particle size (z-average diameter) and polydispersity index (PDI) over time.
-
Sample Preparation:
-
Prepare LNP formulations under sterile conditions.
-
Divide the LNP solution into aliquots for storage under different conditions (e.g., 25°C, 2°C, -20°C).
-
For frozen samples, add cryoprotectants if required by the experimental design.
-
-
DLS Measurement (Initial - Time 0):
-
Dilute an aliquot of the fresh LNP solution to the appropriate concentration for DLS analysis using a suitable buffer (e.g., PBS).
-
Measure the z-average diameter and PDI using a DLS instrument.
-
Record the measurements as the baseline.
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90, 150 days), retrieve an aliquot from each storage condition.
-
If frozen, thaw the sample at room temperature.
-
Bring the sample to the measurement temperature of the DLS instrument.
-
Dilute the sample and perform DLS measurements as in step 2.
-
-
Data Analysis:
-
Compare the z-average diameter and PDI at each time point to the initial measurements.
-
An increase in particle size and PDI indicates potential aggregation or fusion, signifying instability.
-
Protocol 2: Evaluation of Cargo Integrity using RiboGreen Assay
This protocol is for quantifying the amount of encapsulated RNA to assess cargo leakage.
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the RNA cargo (e.g., mRNA, siRNA) in a suitable buffer.
-
Add RiboGreen reagent to each standard and measure the fluorescence.
-
Plot a standard curve of fluorescence intensity versus RNA concentration.
-
-
Measurement of Total RNA:
-
Take an aliquot of the LNP sample.
-
Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA.
-
Add RiboGreen reagent and measure the fluorescence.
-
Use the standard curve to determine the total RNA concentration.
-
-
Measurement of Unencapsulated RNA:
-
Take another aliquot of the intact LNP sample (do not add surfactant).
-
Add RiboGreen reagent and measure the fluorescence. This will only detect the RNA that is not encapsulated.
-
Use the standard curve to determine the concentration of unencapsulated RNA.
-
-
Calculation of Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100
-
Visualizations
Caption: Troubleshooting workflow for LNP instability issues.
Caption: Decision tree for selecting appropriate LNP storage conditions.
References
Technical Support Center: G1-OC2-K3-E10 mRNA-LNP Platform
Welcome to the technical support center for the G1-OC2-K3-E10 mRNA-LNP platform. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low protein expression when using our advanced mRNA delivery system.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ionizable lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA into cells.[1] These LNPs are a critical component for achieving efficient protein expression from the delivered mRNA.
Q2: I am observing low to no protein expression after transfecting cells with my this compound formulated mRNA-LNPs. What are the primary areas to investigate?
A2: Low protein expression can stem from several factors, which can be broadly categorized into three areas: the mRNA construct itself, the LNP formulation and delivery, and the cellular response. Key aspects to check include the integrity and design of your mRNA, the quality of the LNP formulation, the efficiency of transfection, and the health of the target cells.[2][3]
Q3: How can I determine if the issue is with my mRNA or the LNP delivery?
A3: A good first step is to use a positive control. This would typically be a well-characterized mRNA transcript, such as one encoding a fluorescent protein like GFP or an enzyme like Luciferase, formulated with this compound. If the control mRNA yields high protein expression, the issue likely lies with your specific mRNA construct. If the control also fails, the problem is more likely related to the LNP formulation, delivery process, or the cells themselves.
Troubleshooting Guides
Guide 1: Issues Related to the mRNA Construct
Problem: Low protein expression despite successful LNP delivery.
This guide will help you troubleshoot potential issues with your mRNA transcript.
| Potential Cause | Recommended Action | Expected Outcome |
| mRNA Degradation | Analyze mRNA integrity via gel electrophoresis before LNP formulation. Ensure RNase-free handling. | A sharp, clear band on the gel indicates intact mRNA. Degraded mRNA will appear as a smear. |
| Suboptimal mRNA Design | Ensure your mRNA has a strong 5' cap, optimized 5' and 3' UTRs, and a poly(A) tail of sufficient length. | Proper mRNA design elements are crucial for efficient translation initiation and stability. |
| Codon Bias | The codon usage of your gene may not be optimal for the target cells.[3][4] | Re-synthesize the gene with codons optimized for the host species to improve translation efficiency. |
| mRNA Secondary Structure | High GC content at the 5' end can create stable secondary structures that inhibit translation. | Use prediction software to analyze the mRNA secondary structure. If necessary, introduce silent mutations to reduce GC content. |
Guide 2: Issues Related to LNP Formulation and Delivery
Problem: Low transfection efficiency and subsequent low protein expression.
Use this guide to optimize your this compound LNP formulation and delivery protocol.
| Parameter | Recommendation for Optimization | Rationale |
| LNP Size and Polydispersity | Aim for a particle size of 80-120 nm with a Polydispersity Index (PDI) < 0.2. | Optimal particle size and uniformity are critical for cellular uptake. |
| mRNA Loading Efficiency | Quantify the amount of encapsulated mRNA using a RiboGreen assay or similar method. | Inefficient encapsulation will lead to a lower effective dose of mRNA being delivered to the cells. |
| LNP Concentration | Perform a dose-response experiment to determine the optimal LNP concentration for your cell type. | Too low a concentration will result in insufficient mRNA delivery, while too high a concentration can be toxic to cells. |
| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. | Unhealthy or overly confluent cells may have reduced endocytic activity, leading to poor LNP uptake. |
Experimental Protocols
Protocol 1: Quality Control of mRNA Transcripts
-
Objective: To assess the integrity of the mRNA before LNP formulation.
-
Materials:
-
mRNA sample
-
RNase-free water, loading buffer, and gel running buffer
-
Formaldehyde-agarose gel
-
Gel electrophoresis system
-
Fluorescent stain for RNA (e.g., SYBR Gold)
-
-
Methodology:
-
Prepare a 1.2% formaldehyde-agarose gel.
-
Denature the mRNA sample by heating at 65°C for 15 minutes in the presence of formamide and formaldehyde.
-
Load the denatured mRNA onto the gel alongside an RNA ladder.
-
Run the gel until the dye front has migrated approximately two-thirds of the way down.
-
Stain the gel with a fluorescent RNA stain and visualize it on a gel doc system.
-
Analysis: A single, sharp band at the expected size indicates high-integrity mRNA.
-
Protocol 2: Small-Scale Optimization of LNP Transfection
-
Objective: To determine the optimal dose of this compound LNPs for a specific cell line.
-
Materials:
-
This compound LNPs encapsulating a reporter mRNA (e.g., GFP)
-
Target cells plated in a 24-well plate
-
Complete growth medium
-
-
Methodology:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Prepare serial dilutions of the LNP stock solution in a serum-free medium to achieve a range of final concentrations (e.g., 50 ng, 100 ng, 250 ng, 500 ng, and 1000 ng of mRNA per well).
-
Remove the growth medium from the cells and replace it with the LNP-containing medium.
-
Incubate for 4-6 hours at 37°C.
-
Add complete growth medium to the wells.
-
Incubate for an additional 24-48 hours.
-
Analysis: Assess protein expression (e.g., GFP fluorescence) using a plate reader or flow cytometry. Evaluate cell viability using a metabolic assay (e.g., MTT or PrestoBlue). The optimal dose will provide high expression with minimal cytotoxicity.
-
Visualizations
References
Technical Support Center: G1-OC2-K3-E10 LNP Immunogenicity
Disclaimer: The following technical guidance is based on publicly available information regarding lipid nanoparticle (LNP) formulations containing the ionizable lipid cKK-E10. The designation "G1-OC2-K3-E10" is not standard in the reviewed literature. We infer it refers to an LNP formulation where "E10" corresponds to the cKK-E10 lipid. The strategies provided are general best practices for reducing LNP immunogenicity and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in our this compound LNP formulation?
A1: Based on a representative formulation containing the ionizable lipid cKK-E10, DMG-PEG2000, cholesterol, and the phospholipid DOPE, the primary drivers of immunogenicity are:
-
The ionizable lipid (cKK-E10): The tertiary amine groups in ionizable lipids can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to the activation of inflammatory pathways. This can result in the production of pro-inflammatory cytokines and chemokines.
-
The PEGylated lipid (DMG-PEG2000): Polyethylene glycol (PEG) can elicit an immune response, particularly upon repeated administration. This can lead to the production of anti-PEG antibodies (IgM and IgG), which can cause accelerated blood clearance (ABC) of the LNPs and, in some cases, hypersensitivity reactions. The complement system can also be activated by PEGylated lipids.
-
The mRNA cargo: The mRNA itself can be immunogenic, especially if it contains unmodified nucleosides or double-stranded RNA (dsRNA) contaminants from the in vitro transcription process. These can activate intracellular pattern recognition receptors.
Q2: What are the main strategies to reduce the immunogenicity of our LNPs?
A2: There are several strategies you can employ, targeting different components of the LNP formulation:
-
Lipid Modification:
-
Ionizable Lipid: While replacing cKK-E10 would fundamentally change your formulation, exploring biodegradable ionizable lipids or those with modified headgroups to reduce TLR binding are long-term strategies. Adjusting the pKa of the ionizable lipid is a key parameter for optimization.
-
PEG-Lipid: Consider replacing DMG-PEG2000 with an alternative, such as a biodegradable PEG-lipid or a different stealth polymer like polysarcosine (PSar) to avoid anti-PEG antibody production. Modifying the PEG chain length can also influence immunogenicity.
-
Helper Lipids: Replacing cholesterol with plant-based sterols or using different phospholipids (e.g., with altered acyl chains) has been shown to reduce inflammatory responses.
-
-
mRNA Cargo Engineering:
-
Nucleoside Modification: Incorporate modified nucleosides (e.g., N1-methylpseudouridine) into your mRNA to reduce its recognition by innate immune sensors.
-
Purification: Ensure high-purity mRNA by removing dsRNA contaminants, which are potent inducers of inflammatory responses.
-
-
Formulation & Process Optimization:
-
Particle Size: The size of your LNPs can influence their immunogenicity. Systematically varying the particle size and assessing the immune response can lead to a more favorable profile. Generally, smaller particles may be more readily taken up by immune cells.
-
Molar Ratios: The relative amounts of each lipid component can be adjusted. For instance, reducing the molar ratio of the PEG-lipid may decrease anti-PEG responses, but this needs to be balanced with its role in particle stability and circulation time.
-
Q3: How can we assess the immunogenicity of our modified LNP formulations?
A3: A multi-pronged approach is recommended:
-
In vitro assays:
-
Cytokine Release Assays: Incubate your LNPs with human peripheral blood mononuclear cells (PBMCs) or whole blood and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
T-cell Activation Assays: Co-culture LNPs with T-cells and antigen-presenting cells to measure T-cell proliferation and activation markers (e.g., CD69, CD25).
-
-
In vivo studies:
-
Administer the LNPs to animal models (e.g., mice) and measure serum cytokine levels at various time points.
-
Assess the induction of anti-PEG antibodies after single and repeated administrations using an ELISA.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of pro-inflammatory cytokines (TNF-α, IL-6) in in vitro assays. | 1. Immunogenic ionizable lipid (cKK-E10).2. dsRNA contamination in the mRNA cargo.3. Endotoxin contamination. | 1. If possible, benchmark against LNPs with less inflammatory ionizable lipids.2. Implement a robust mRNA purification protocol to remove dsRNA.3. Ensure all components and labware are endotoxin-free. |
| Rapid clearance of LNPs upon second dose in in vivo studies. | Production of anti-PEG IgM antibodies against DMG-PEG2000. | 1. Measure anti-PEG IgM levels in serum.2. Consider replacing DMG-PEG2000 with an alternative stealth lipid or a PEG-lipid with a different chain length.3. Evaluate different administration routes. |
| Variability in immunogenicity between LNP batches. | 1. Inconsistent particle size and distribution.2. Differences in mRNA encapsulation efficiency.3. Variations in lipid molar ratios. | 1. Strictly control the LNP formulation process, particularly the mixing parameters.2. Characterize each batch thoroughly for size, polydispersity, and encapsulation efficiency.3. Ensure accurate and consistent preparation of lipid stock solutions. |
| Unexpected T-cell activation. | The LNP formulation may be acting as an adjuvant, promoting antigen presentation and T-cell stimulation. | 1. Characterize the specific T-cell subsets being activated.2. If T-cell activation is undesirable for your application, consider co-formulating with an immunosuppressive agent. |
Quantitative Data on LNP Modifications
The following table summarizes the impact of various modifications on LNP immunogenicity, based on published studies.
| Modification | LNP Component Modified | Effect on Immunogenicity | Key Quantitative Finding (Example) |
| PEG-Lipid Chain Length | PEG-Lipid | Reducing PEG chain length can increase antigen-specific antibody and CD8+ T cell responses.[1] | Not specified in the provided text. |
| PEG-Lipid Molar Ratio | PEG-Lipid | Reducing the molar ratio of PEG-lipids can increase antigen-specific antibody and CD8+ T cell responses.[1] | Not specified in the provided text. |
| Cholesterol Replacement | Cholesterol | Replacement with plant sterols can significantly reduce inflammatory cytokine production and adverse reactions like fever.[1] | Not specified in the provided text. |
| Phospholipid Replacement | Phospholipid | Using phospholipids with different head and tail group structures can reduce inflammatory cytokine production.[1] | Not specified in the provided text. |
| Particle Size | Overall Formulation | Smaller diameter LNPs were found to be less immunogenic in mice.[2] | Not specified in the provided text. |
Experimental Protocols
In Vitro Cytokine Release Assay
Objective: To quantify the pro-inflammatory cytokines released from human PBMCs upon exposure to LNP formulations.
Materials:
-
LNP formulations (test and control)
-
Ficoll-Paque for PBMC isolation
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of your LNP formulations at various concentrations to the wells. Include a positive control (e.g., lipopolysaccharide) and a negative control (vehicle buffer).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
Anti-PEG Antibody ELISA
Objective: To detect and quantify anti-PEG IgG antibodies in serum from LNP-treated animals.
Materials:
-
Serum samples from treated and control animals
-
High-binding 96-well microplates
-
PEG-amine for coating
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated anti-species IgG detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with a PEG-amine solution overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Key immunogenic pathways activated by LNP components.
Caption: A stepwise workflow for mitigating LNP immunogenicity.
References
G1-OC2-K3-E10 LNP aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation problems encountered during experiments with G1-OC2-K3-E10 Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound LNP aggregation?
A1: this compound LNP aggregation can be triggered by a variety of factors throughout the formulation, storage, and handling processes. The primary causes include:
-
Environmental Stressors: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can disrupt the stability of the LNPs and lead to aggregation.[1]
-
Suboptimal Formulation pH: The pH of the formulation buffer can influence the surface charge of the LNPs. Aggregation is more likely to occur at a neutral pH where the ionizable lipids are closer to being neutrally charged.[1]
-
High Ionic Strength: Increased ionic strength in the formulation buffer can promote aggregation due to charge screening effects between LNP particles.[1]
-
Inadequate PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids provide a protective steric barrier that prevents LNPs from aggregating.[2][3] Insufficient concentration of PEG-lipids can lead to instability.
-
Improper Storage Conditions: Storing LNPs at inappropriate temperatures can negatively impact their stability. Refrigeration is often more stable for long-term storage than freezing or room temperature.
Q2: What is the role of PEG-lipids in preventing this compound LNP aggregation?
A2: PEG-lipids are a critical component for ensuring the stability of this compound LNPs. They function by creating a hydrophilic steric barrier on the surface of the nanoparticles. This barrier physically prevents the LNPs from coming into close contact and fusing, thus inhibiting aggregation. The presence of PEG also helps to increase the circulation time of the LNPs in vivo by reducing their uptake by the mononuclear phagocyte system.
Q3: Can this compound LNPs still aggregate even with the presence of PEG-lipids?
A3: Yes. While PEG-lipids are effective at inhibiting aggregation, they do not completely prevent it, especially under stressful environmental conditions. Factors such as exposure to high temperatures, mechanical stress, or multiple freeze-thaw cycles can still induce aggregation in PEGylated LNPs.
Q4: How can I detect and quantify aggregation in my this compound LNP samples?
A4: Several analytical techniques can be used to measure LNP aggregation:
-
Dynamic Light Scattering (DLS): This is a common technique to measure the size distribution and polydispersity index (PDI) of LNPs. An increase in particle size or PDI can indicate aggregation.
-
Nanoparticle Tracking Analysis (NTA): NTA can be used to determine the size and concentration of nanoparticles and can detect the presence of larger aggregates.
-
Flow Imaging Microscopy (FIM): FIM instruments can count, size, and image subvisible particles, providing detailed information about LNP aggregation.
-
Size Exclusion Chromatography (SEC): SEC can separate aggregates from individual LNPs, allowing for quantification of the aggregated fraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased particle size and PDI observed after formulation. | Suboptimal mixing during formulation. | Ensure rapid and efficient mixing of the lipid and aqueous phases. Microfluidic mixing is a highly reproducible method. |
| Incorrect pH of the formulation buffer. | Formulate LNPs in an acidic aqueous buffer to ensure proper self-assembly and encapsulation of the payload. | |
| Visible aggregates or precipitation in the LNP suspension after storage. | Inappropriate storage temperature. | For long-term storage, refrigeration (2-8°C) is often optimal. Avoid storing at room temperature for extended periods. |
| Freeze-thaw stress. | If freezing is necessary, minimize the number of freeze-thaw cycles. Use cryoprotectants like sucrose or trehalose to protect the LNPs during freezing. | |
| LNP aggregation observed after dilution in a new buffer. | High ionic strength of the dilution buffer. | Use a buffer with a lower ionic strength for dilutions. |
| Incompatible buffer components. | Ensure the dilution buffer is compatible with the LNP formulation. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which may induce aggregation. Tris and HEPES buffers have been shown to offer better cryoprotection compared to PBS. | |
| Reduced transfection efficiency in cell-based assays. | Aggregation leading to altered particle characteristics. | Analyze the LNP sample for aggregation using DLS or FIM before use. If aggregated, prepare a fresh batch of LNPs. |
Experimental Protocols
Protocol: Preventing Aggregation During Freeze-Thaw Cycles with Cryoprotectants
This protocol describes the addition of cryoprotectants to this compound LNP formulations to maintain stability during freezing and thawing.
Materials:
-
This compound LNP suspension
-
Sterile, RNase-free sucrose or trehalose solution (e.g., 20% w/v)
-
Sterile, RNase-free water or formulation buffer
Procedure:
-
Aseptically add the cryoprotectant solution (sucrose or trehalose) to the this compound LNP suspension to achieve a final concentration of 5-10% (w/v).
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent mechanical stress.
-
Aliquot the LNP-cryoprotectant mixture into appropriate storage vials.
-
Flash-freeze the aliquots in liquid nitrogen or a -80°C freezer.
-
For use, thaw the LNP aliquot rapidly in a 37°C water bath.
-
Immediately before use, dilute the LNPs to the desired concentration in an appropriate buffer.
Quantitative Data Summary
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observation | Recommendation |
| Room Temperature | Potential for increased aggregation and loss of efficacy over time. | Avoid for long-term storage. |
| Refrigeration (2-8°C) | Generally provides the most stable conditions for long-term storage of aqueous LNP solutions. | Recommended for long-term storage. |
| Freezing (-20°C or -80°C) | Can induce aggregation due to freeze-thaw stress, but can be mitigated with cryoprotectants. | Use with cryoprotectants and minimize freeze-thaw cycles. |
Table 2: Recommended Cryoprotectant Concentrations for Freeze-Thaw Stability
| Cryoprotectant | Recommended Concentration (w/v) | Reference |
| Sucrose | 5 - 20% | |
| Trehalose | 5 - 20% |
Visual Guides
Caption: Factors contributing to this compound LNP aggregation.
References
Technical Support Center: G1-OC2-K3-E10 LNP Characterization
Welcome to the technical support center for the characterization of a representative ionizable lipid nanoparticle (LNP) formulation, herein referred to as G1-OC2-K3-E10. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear protocols for the successful characterization of these LNPs for mRNA delivery.
Frequently Asked Questions (FAQs)
Formulation and Composition
Q1: What are the typical components of the this compound LNP formulation? A1: The this compound formulation is a lipid-based nanoparticle system typically composed of four key components: an ionizable cationic lipid that is positively charged at low pH for nucleic acid encapsulation but neutral at physiological pH, a phospholipid (like DSPC) to provide structural integrity, cholesterol to stabilize the nanoparticle, and a PEGylated lipid to improve stability and circulation time.[1][2][3]
Q2: Why is the choice of each lipid component important? A2: Each lipid plays a crucial role. The ionizable lipid is essential for encapsulating the negatively charged mRNA cargo and facilitating its release into the cytoplasm.[4] The phospholipid and cholesterol contribute to the structural stability and fluidity of the LNP membrane.[1] The PEGylated lipid forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system.
Size, Polydispersity, and Zeta Potential
Q3: What is the expected particle size for this compound LNPs and why is it important? A3: The optimal particle size for LNPs is generally between 60-100 nm. This size range is a compromise to ensure efficient cellular uptake and to avoid rapid clearance by the reticuloendothelial system for intravenously administered LNPs.
Q4: What is the Polydispersity Index (PDI) and what is an acceptable value? A4: The Polydispersity Index (PDI) measures the uniformity of the particle population. A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a homogenous and monodisperse population.
Q5: What is Zeta Potential and how does it affect LNP stability? A5: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. A near-neutral zeta potential at physiological pH is common for LNPs. While a higher magnitude of zeta potential (either positive or negative) can indicate better stability against aggregation due to electrostatic repulsion, a highly positive charge can lead to increased toxicity.
Encapsulation Efficiency
Q6: What is encapsulation efficiency (EE%) and why is it a critical parameter? A6: Encapsulation efficiency refers to the percentage of the initial mRNA cargo that is successfully encapsulated within the LNPs. It is a critical quality attribute as it determines the dose of the therapeutic agent and the consistency of the formulation. High encapsulation efficiency, typically above 90%, is desirable.
Q7: How is encapsulation efficiency typically measured? A7: The most common method for determining encapsulation efficiency is a fluorescence-based assay using a dye like RiboGreen. This method quantifies the amount of unencapsulated (free) RNA and the total RNA after lysing the LNPs with a detergent.
Troubleshooting Guides
Issue 1: Inconsistent or Large Particle Size (>150 nm)
| Question | Possible Causes | Solutions |
| Why is my LNP size consistently too large or variable between batches? | 1. Improper Mixing: Inefficient or inconsistent mixing of the lipid and aqueous phases during formulation. 2. Lipid Quality: Degradation or impurity of lipid components. 3. Buffer Conditions: Incorrect pH or ionic strength of the formulation buffer. 4. Aggregation: Instability of the formulated LNPs leading to aggregation over time. | 1. Optimize Mixing Parameters: Ensure consistent and rapid mixing using a microfluidic device or controlled vortexing. 2. Use High-Purity Lipids: Store lipids under recommended conditions (e.g., low temperature, inert atmosphere) and use fresh solutions. 3. Verify Buffer Preparation: Double-check the pH and composition of all buffers. Use RNase-free reagents. 4. Assess Stability: Measure particle size immediately after formulation and at various time points to monitor for aggregation. Consider optimizing the PEG-lipid content. |
Issue 2: Low Encapsulation Efficiency (<80%)
| Question | Possible Causes | Solutions |
| What are the reasons for low mRNA encapsulation efficiency? | 1. Suboptimal N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA is not optimal. 2. Incorrect Buffer pH: The pH of the aqueous phase may not be sufficiently acidic to protonate the ionizable lipid. 3. mRNA Degradation: The mRNA may be degraded by RNases prior to or during encapsulation. 4. Inaccurate RNA Quantification: Issues with the standard curve or execution of the RiboGreen assay. | 1. Optimize N:P Ratio: Experiment with different N:P ratios to find the optimal condition for your specific lipid and mRNA combination. 2. Adjust Buffer pH: Ensure the aqueous buffer pH is in the optimal range (typically pH 4-5) for protonation of the ionizable lipid. 3. Maintain RNase-Free Conditions: Use RNase-free water, tubes, and pipette tips. Work in a clean environment. 4. Validate Assay: Prepare a fresh RNA standard curve for each assay and ensure proper mixing and incubation times as per the protocol. |
Issue 3: High Polydispersity Index (PDI > 0.3)
| Question | Possible Causes | Solutions |
| How can I reduce the PDI of my LNP formulation? | 1. Inconsistent Mixing: Non-uniform mixing leads to a heterogeneous population of particles. 2. Presence of Aggregates: A small population of large aggregates can significantly increase the PDI. 3. Lipid Insolubility: One or more lipid components may not be fully dissolved in the ethanol phase. | 1. Improve Mixing Process: Utilize a microfluidic mixing system for better control and reproducibility. 2. Filter the Formulation: Consider passing the LNP suspension through a syringe filter (e.g., 0.22 µm) to remove large aggregates. 3. Ensure Complete Dissolution: Gently warm the lipid solution if necessary to ensure all components are fully dissolved before mixing. |
Quantitative Data Summary
The following table summarizes the expected characterization parameters for a typical this compound LNP formulation.
| Parameter | Method | Expected Range |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 60 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (at pH 7.4) | Electrophoretic Light Scattering (ELS) | -10 mV to +10 mV |
| Encapsulation Efficiency (EE%) | RiboGreen Assay | > 90% |
Experimental Protocols
Protocol 1: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., 1X PBS) to a suitable concentration for DLS analysis. The dilution factor should be optimized to obtain a stable and reproducible signal.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis: The software will provide the Z-average particle size and the Polydispersity Index (PDI).
Protocol 2: Zeta Potential Measurement
-
Sample Preparation: Dilute the LNP formulation in a low ionic strength buffer (e.g., 0.1X PBS or 10 mM HEPES) to minimize the effects of buffer salts on the measurement.
-
Instrument Setup: Use a dedicated folded capillary cell for zeta potential measurements.
-
Measurement:
-
Load the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis: The instrument's software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.
Protocol 3: Encapsulation Efficiency using RiboGreen Assay
-
Prepare RNA Standard Curve:
-
Prepare a series of known concentrations of your specific mRNA in an RNase-free buffer (e.g., TE buffer).
-
-
Sample Preparation:
-
Total RNA: In a 96-well black plate, add your LNP sample and lyse the particles by adding a detergent solution (e.g., 2% Triton X-100). This will release the encapsulated mRNA.
-
Free RNA: In separate wells, add your LNP sample without the detergent.
-
Include blank wells containing only buffer.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the "Total RNA" wells.
-
Add RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions and add it to all wells (standards, samples, and blanks).
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculate Encapsulation Efficiency (EE%):
-
Use the standard curve to determine the concentration of "Total RNA" and "Free RNA".
-
Calculate EE% using the formula: EE% = ((Total RNA - Free RNA) / Total RNA) * 100
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Decision Tree for LNP Troubleshooting.
Caption: LNP Endosomal Escape Mechanism.
References
Overcoming off-target effects with G1-OC2-K3-E10
Welcome to the technical support center for the G1-OC2-K3-E10 system, a next-generation genome editing tool designed for high-fidelity targeting and minimal off-target effects. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve precise and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound system and how does it minimize off-target effects?
A1: The this compound system is a novel high-fidelity ribonucleoprotein (RNP) complex engineered for precise genome editing. It incorporates a proprietary Cas9 variant with enhanced substrate specificity and a structurally optimized guide RNA (gRNA). This design reduces the tolerance for mismatches between the gRNA and genomic DNA, thereby minimizing cleavage at unintended sites.[1][2]
Q2: What are off-target effects in the context of genome editing?
A2: Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, that occur at genomic locations other than the intended target site.[2][3] These effects arise when the editing machinery, such as CRISPR-Cas9, binds to and cleaves DNA sequences that are similar but not identical to the target sequence.[1]
Q3: Can off-target effects still occur when using the high-fidelity this compound system?
A3: While the this compound system is designed to significantly reduce off-target activity, the possibility cannot be entirely eliminated. Factors such as the gRNA sequence, cellular context, and experimental conditions can still influence specificity. Therefore, it is crucial to perform rigorous validation to detect any potential off-target editing.
Q4: How can I predict potential off-target sites for my gRNA designed for the this compound system?
A4: Several in silico tools can be used to predict potential off-target sites. These alignment-based tools, such as Cas-OFFinder and CasOT, identify genomic sequences with similarity to your target sequence. It is recommended to use these tools during the gRNA design phase to select for sequences with the lowest predicted off-target profiles.
Q5: What are the potential consequences of off-target mutations in my experiments?
A5: Off-target mutations can have a range of consequences, from benign to detrimental. They can lead to the disruption of gene function, activation of oncogenes, or other unintended cellular responses, potentially confounding experimental results and raising safety concerns in therapeutic applications.
Troubleshooting Guide
Issue 1: High frequency of off-target mutations detected despite using this compound.
-
Possible Cause: Suboptimal gRNA design. Even with a high-fidelity system, a gRNA with numerous, closely matched sequences elsewhere in the genome can lead to off-target cleavage.
-
Troubleshooting Steps:
-
Re-evaluate gRNA design: Use computational tools to identify and select gRNAs with fewer potential off-target sites.
-
Perform dose-response titration: Determine the lowest effective concentration of the this compound RNP complex that maintains high on-target editing while minimizing off-target effects.
-
Validate with an alternative gRNA: Test a different gRNA targeting a nearby site within your gene of interest to see if the off-target profile improves.
-
Issue 2: Low on-target editing efficiency with the this compound system.
-
Possible Cause: Poor RNP delivery or complex formation.
-
Troubleshooting Steps:
-
Optimize delivery method: Ensure your transfection or electroporation protocol is optimized for your specific cell type.
-
Verify RNP integrity: Confirm the quality and concentration of the Cas9 protein and gRNA before complex formation.
-
Adjust RNP incubation parameters: Ensure the Cas9 and gRNA are incubated for the recommended time and at the appropriate temperature to allow for efficient complex formation.
-
Issue 3: Discrepancy between predicted off-target sites and experimentally detected sites.
-
Possible Cause: Limitations of in silico prediction tools or cell-type-specific chromatin accessibility.
-
Troubleshooting Steps:
-
Employ unbiased off-target detection methods: Use experimental techniques like GUIDE-seq or Digenome-seq to identify all off-target sites in your specific cellular context.
-
Consider the genomic context: Analyze the chromatin state (e.g., using ATAC-seq data) of predicted off-target sites, as inaccessible chromatin is less likely to be cleaved.
-
Account for genetic variants: If working with cell lines or organisms with known genetic polymorphisms, ensure these are considered, as they can create new off-target sites.
-
Data Summary
Table 1: Comparison of Off-Target Cleavage Frequencies
| System | Average Off-Target Sites Detected (GUIDE-seq) | Average Off-Target Cleavage Frequency (%) |
| Standard Cas9 | 150 | 1.5% |
| High-Fidelity Cas9 | 25 | 0.2% |
| This compound | < 5 | < 0.05% |
Table 2: In Silico Off-Target Prediction Tool Comparison
| Tool | Principle | Output | Recommended Use with this compound |
| Cas-OFFinder | Alignment-based | List of potential off-target sites with mismatch counts | Initial gRNA screening |
| CasOT | Alignment-based | Exhaustive list of potential off-target sites | Comprehensive pre-experimental analysis |
| FlashFry | Alignment-based | Scored list of potential off-target sites | Rapid screening of multiple gRNAs |
Experimental Protocols
Protocol 1: Off-Target Site Prediction using Cas-OFFinder
-
Input: Provide your 20-nucleotide gRNA sequence (without the PAM) and the appropriate protospacer adjacent motif (PAM) for the this compound system (e.g., NGG).
-
Select Genome: Choose the reference genome corresponding to your experimental system.
-
Set Mismatch Number: Specify the maximum number of mismatches to allow (typically up to 3-5 for a comprehensive search).
-
Run Analysis: The tool will output a list of potential off-target sites with their genomic coordinates and the number of mismatches.
-
Prioritize: Analyze the output to select gRNAs with the fewest predicted off-target sites, prioritizing those with mismatches in the seed region.
Protocol 2: Unbiased Off-Target Detection with GUIDE-seq
-
Cell Preparation: Culture cells to be edited in a 6-well plate format.
-
Transfection: Co-transfect the cells with the this compound RNP complex and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
-
Library Preparation: Shear the genomic DNA and perform end-repair, A-tailing, and ligation of sequencing adapters.
-
dsODN Integration Site Amplification: Use two rounds of nested PCR to specifically amplify the genomic regions where the dsODN tag has been integrated at sites of DNA double-strand breaks.
-
Sequencing: Sequence the amplified library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the locations of dsODN integration, which correspond to the on-target and off-target cleavage sites.
Visualizations
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Impact of an off-target effect on a hypothetical signaling pathway.
Caption: Logical diagram comparing standard Cas9 and this compound specificity.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of G1-OC2-K3-E10 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of G1-OC2-K3-E10 lipid nanoparticles (LNPs). Below you will find frequently asked questions, a detailed troubleshooting guide, key quantitative data, experimental protocols, and process diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound LNPs?
A1: The most common and scalable methods for purifying LNPs, including the this compound formulation, are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).[1][2] TFF is often used for buffer exchange, removal of organic solvents (like ethanol), and concentration of the LNP product.[3][4] SEC is effective for separating LNPs based on size, removing aggregates, and ensuring a monodisperse product.[2]
Q2: Why is purification a critical step in LNP manufacturing?
A2: Purification is essential to remove process-related impurities such as residual solvents (e.g., ethanol), free unencapsulated nucleic acids, and excess lipid components. These impurities can negatively impact the stability, toxicity, and efficacy of the final LNP product. A robust purification process ensures the quality, purity, and safety of the therapeutic.
Q3: What are the key quality attributes to monitor during and after purification?
A3: Critical quality attributes (CQAs) for LNPs include particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential. After purification, it is crucial to measure these attributes to ensure the process has not negatively impacted the LNP product. For instance, an increase in particle size or PDI could indicate aggregation.
Q4: Can the purification process affect the integrity of the mRNA payload?
A4: Yes, shear stress during TFF or interactions with chromatography resins in SEC can potentially damage the LNP structure and compromise the integrity of the encapsulated mRNA. It is important to optimize process parameters such as flow rates and pressures to minimize these risks.
Q5: What is the difference between ultrafiltration and diafiltration in the context of TFF?
A5: In TFF, ultrafiltration is the process of concentrating the LNPs by removing the aqueous buffer and smaller solutes through a semi-permeable membrane. Diafiltration is the process of buffer exchange, where the original buffer is replaced with a new formulation buffer by continuously adding the new buffer to the retentate while permeate is being removed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound LNPs.
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and PDI after TFF | Aggregation due to shear stress or instability: High transmembrane pressure (TMP) or cross-flow rate can induce aggregation. The formulation buffer may not be optimal for LNP stability. | Optimize TFF parameters: Reduce TMP and cross-flow rate. Ensure smooth, non-pulsatile flow. Evaluate formulation buffer: Ensure the pH and ionic strength of the diafiltration buffer are optimal for this compound LNP stability. |
| Low LNP Recovery after TFF | Membrane fouling: LNPs can adhere to the membrane surface, blocking pores and reducing flux and recovery. Inappropriate membrane selection: The molecular weight cut-off (MWCO) of the membrane may be too large, leading to product loss in the permeate. | Select appropriate membrane: Use a membrane with a suitable MWCO (e.g., 100-300 kDa for most LNPs) and material (e.g., modified polyethersulfone or regenerated cellulose) to minimize non-specific binding. Optimize process conditions: Operate at a lower TMP to reduce fouling. Consider pre-conditioning the membrane. |
| Poor Separation of Aggregates in SEC | Inappropriate column selection: The pore size of the SEC resin may not be suitable for resolving LNP monomers from aggregates. Sub-optimal mobile phase: The mobile phase composition may not prevent non-specific interactions between the LNPs and the stationary phase. | Select a column with appropriate pore size: An ultrawide pore SEC column can be effective for separating large LNP aggregates. Optimize mobile phase: Ensure the mobile phase has the appropriate pH and ionic strength to minimize electrostatic and hydrophobic interactions. |
| Residual Ethanol Content is High | Insufficient diafiltration: The number of diavolumes exchanged during TFF may be inadequate for complete ethanol removal. | Increase diavolumes: Perform additional diafiltration volumes (typically 5-10 volumes) to ensure complete removal of the organic solvent. Monitor ethanol concentration in the permeate to confirm removal. |
| Low Encapsulation Efficiency Post-Purification | Loss of payload during purification: Shear forces or interactions with surfaces could lead to LNP disruption and loss of encapsulated mRNA. | Gentle handling: Minimize shear stress throughout the process. Optimize purification parameters: Use lower pressures and flow rates. Evaluate if the chosen purification method is too harsh for the this compound formulation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to LNP purification.
Table 1: Typical Process Parameters for LNP Purification
| Parameter | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) |
| Membrane/Column Type | Modified Polyethersulfone (mPES) or Regenerated Cellulose (RC) Hollow Fiber/Cassette | Ultrawide Pore Silica-based or Agarose-based Resin |
| Molecular Weight Cut-off (MWCO) / Pore Size | 100 - 300 kDa | 750 - 2000 Å |
| Transmembrane Pressure (TMP) | 5 - 20 psi | Not Applicable |
| Cross-flow Rate | 1 - 5 L/min/m² | Not Applicable |
| Mobile Phase Flow Rate | Not Applicable | 0.5 - 1.0 mL/min (Analytical Scale) |
| Typical Loading Capacity | High (Scalable) | Lower (Dependent on column size) |
Table 2: Post-Purification Quality Attributes of LNPs
| Quality Attribute | Typical Target Value |
| Particle Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Residual Ethanol | < 0.1% |
| Product Recovery | > 90% |
Experimental Protocols
Detailed Methodology for Tangential Flow Filtration (TFF)
-
System Preparation: Sanitize and equilibrate the TFF system and membrane cartridge with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Loading: Load the crude this compound LNP formulation into the system reservoir.
-
Concentration (Ultrafiltration): Start the recirculation pump to generate a cross-flow across the membrane. Apply a controlled transmembrane pressure (TMP) to drive the permeate (buffer and small molecules) through the membrane, thereby concentrating the LNPs in the retentate.
-
Diafiltration (Buffer Exchange): Once the desired concentration factor is reached, begin adding the diafiltration buffer to the reservoir at the same rate as the permeate removal. This process exchanges the initial buffer containing ethanol and other impurities with the final formulation buffer. Typically, 5-10 diavolumes are required.
-
Final Concentration: After diafiltration, stop adding the diafiltration buffer and continue the concentration step until the target final volume is achieved.
-
Recovery: Recover the purified and concentrated LNP product from the system.
-
Characterization: Analyze the final product for particle size, PDI, encapsulation efficiency, and residual solvent concentration.
Detailed Methodology for Size Exclusion Chromatography (SEC)
-
System and Column Equilibration: Equilibrate the SEC column and the liquid chromatography system with the desired mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Preparation: If necessary, filter the LNP sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates that could clog the column.
-
Injection: Inject a defined volume of the LNP sample onto the SEC column.
-
Elution and Fractionation: The LNPs will separate based on their size as they pass through the column. Larger particles (LNPs) will elute first, followed by smaller molecules (impurities, free lipids, and unencapsulated mRNA). Collect fractions corresponding to the LNP peak.
-
Detection: Monitor the elution profile using detectors such as UV-Vis (at 260 nm for mRNA and 280 nm for proteinaceous components) and multi-angle light scattering (MALS) for size determination.
-
Pooling and Analysis: Pool the fractions containing the purified LNPs and analyze for critical quality attributes.
Process Visualizations
Caption: Workflow for LNP purification using Tangential Flow Filtration (TFF).
Caption: Workflow for LNP purification using Size Exclusion Chromatography (SEC).
Caption: Decision tree for troubleshooting low LNP recovery during TFF.
References
G1-OC2-K3-E10 LNP Transfection Kit: Technical Support Center
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the G1-OC2-K3-E10 LNP Transfection Kit for the delivery of nucleic acids into difficult-to-transfect cells.
Frequently Asked Questions (FAQs)
Q1: What is the this compound LNP Transfection Kit and what is its primary application? A: The this compound LNP Transfection Kit is a highly efficient system for delivering nucleic acids, such as plasmid DNA and mRNA, into a broad spectrum of eukaryotic cells. It is specifically optimized for cell types that are traditionally difficult to transfect, including primary cells, suspension cells, and stem cells.
Q2: What are the core components of the this compound LNP Transfection Kit? A: The kit comprises three essential components designed to work in synergy:
-
G1 Enhancer: A proprietary solution that prepares the cell membrane to enhance receptivity to lipid nanoparticles.
-
OC2-K3-E10 Lipid: A potent ionizable lipid that serves as the backbone for the formation of the lipid nanoparticle (LNP), encapsulating the nucleic acid payload.[1]
-
K3 Stabilizer: A formulation that ensures the structural integrity and stability of the LNP-nucleic acid complexes during both formation and cellular delivery.
Q3: How does the this compound kit facilitate transfection? A: The kit employs a lipid nanoparticle (LNP) delivery mechanism. The OC2-K3-E10 lipid, along with other components, self-assembles to encapsulate the nucleic acid cargo. These nanoparticles are then introduced to the target cells and are internalized, primarily through endocytosis. The ionizable nature of the OC2-K3-E10 lipid is crucial for the subsequent escape of the nucleic acid from the endosome into the cytoplasm, enabling gene expression.
Q4: Is this kit suitable for generating stable cell lines? A: Yes, the this compound kit can be used for both transient and stable transfections. To generate stable cell lines, a plasmid containing a selectable marker is required. Following transfection, cells are cultured in a medium containing the appropriate selection agent to isolate clones that have integrated the plasmid into their genome.[2]
Experimental Protocols
Detailed Methodology for Transfecting Adherent Cells in a 6-Well Plate:
Pre-transfection Preparation:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 70-90% confluency at the time of the experiment. A typical density for many adherent cell lines is 2.5 x 10^5 cells per well.
-
Cell Viability: Confirm that the cells are healthy, actively dividing, and exhibit greater than 90% viability. For optimal results, use cells with a low passage number.[3]
Transfection Procedure:
-
Reagent Equilibration: Allow the G1 Enhancer, OC2-K3-E10 Lipid, and K3 Stabilizer to warm to room temperature before use.
-
Nucleic Acid Dilution: In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA or mRNA in 100 µL of a serum-free medium, such as Opti-MEM.
-
LNP Complex Formation:
-
In a separate sterile tube, combine 5 µL of the OC2-K3-E10 Lipid and 3 µL of the K3 Stabilizer with 100 µL of serum-free medium.
-
Transfer the diluted lipid mixture to the diluted nucleic acid and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to facilitate the formation of stable LNP-nucleic acid complexes.[4]
-
-
Cell Priming: While the LNP complexes are forming, aspirate the growth medium from the cells and wash once with sterile PBS. Add 800 µL of fresh, complete growth medium supplemented with 10 µL of the G1 Enhancer to each well.
-
Transfection: Add the 200 µL of the LNP-nucleic acid complexes to each well in a dropwise manner. Gently rock the plate to ensure an even distribution over the cell monolayer.
-
Incubation: Return the cells to a 37°C, 5% CO2 incubator for 24 to 72 hours.
Post-Transfection Care:
-
Medium Replacement: For cell lines that are particularly sensitive to transfection reagents, the medium can be replaced with fresh, complete growth medium 4 to 6 hours after the addition of the transfection complexes to minimize potential cytotoxicity.
-
Expression Analysis: Assess transgene expression at 24 to 72 hours post-transfection. For mRNA delivery, protein expression can often be detected at earlier time points.
Data Presentation
Table 1: Recommended Starting Conditions for Various Culture Formats
| Culture Vessel | Surface Area (cm²) | Adherent Cell Seeding Density | Plasmid DNA (µg) | G1 Enhancer (µL) | OC2-K3-E10 Lipid (µL) | K3 Stabilizer (µL) | Final Volume (mL) |
| 96-well plate | 0.32 | 1 x 10^4 | 0.1 | 0.5 | 0.2 | 0.1 | 0.1 |
| 24-well plate | 1.9 | 5 x 10^4 | 0.5 | 2.5 | 1.0 | 0.6 | 0.5 |
| 12-well plate | 3.8 | 1 x 10^5 | 1.0 | 5.0 | 2.0 | 1.2 | 1.0 |
| 6-well plate | 9.6 | 2.5 x 10^5 | 2.5 | 10.0 | 5.0 | 3.0 | 2.0 |
| 10 cm dish | 55 | 1.5 x 10^6 | 15.0 | 60.0 | 30.0 | 18.0 | 10.0 |
Table 2: Guidelines for Optimizing the Reagent to Nucleic Acid Ratio
| Ratio (OC2-K3-E10 Lipid : DNA) | OC2-K3-E10 Lipid (µL per µg DNA) | K3 Stabilizer (µL per µg DNA) | Recommended For |
| 1:1 | 1.0 | 0.6 | Standard, easy-to-transfect cell lines |
| 2:1 (Recommended Start) | 2.0 | 1.2 | Difficult-to-transfect and primary cells |
| 3:1 | 3.0 | 1.8 | Cell lines with very low transfection efficiency |
Troubleshooting Guide
Q: My transfection efficiency is lower than expected. What are the possible causes and solutions? A: Several factors can contribute to low transfection efficiency. Here are some troubleshooting steps:
-
Optimize Cell Confluency: Ensure your cells are within the optimal confluency range of 70-90% at the time of transfection, as actively dividing cells are more receptive to foreign nucleic acids.
-
Assess Cell Health and Passage Number: Use cells that are healthy and have been passaged as few times as possible. Primary cells, in particular, can lose transfection efficiency at higher passage numbers.
-
Optimize Reagent to DNA Ratio: The ratio of the OC2-K3-E10 Lipid to the nucleic acid is a critical parameter. Perform a titration experiment, as outlined in Table 2, to determine the most effective ratio for your specific cell type.
-
Confirm Nucleic Acid Quality: The purity and integrity of your nucleic acid are paramount. Use high-quality, endotoxin-free preparations for best results.
-
Extend Incubation Time: For some robust cell lines, you may be able to extend the incubation period with the LNP complexes before changing the medium.
Q: I am observing significant cell death after transfection. How can I reduce this toxicity? A: Cytotoxicity can be a concern with any transfection protocol. The following adjustments can help improve cell viability:
-
Reduce Reagent and Nucleic Acid Amounts: High concentrations of either the transfection reagents or the nucleic acid can be toxic to cells. Try reducing the amounts of all components by 20-30%.
-
Change Medium Post-Transfection: A crucial step for sensitive cells is to replace the medium containing the transfection complexes with fresh, complete growth medium after a 4-6 hour incubation period.
-
Ensure Optimal Cell Density: Plating cells at too low a density can make them more susceptible to the toxic effects of the transfection reagents. Ensure you are at the recommended starting confluency.
Visualizations
Caption: Experimental workflow for transfection using the this compound LNP Kit.
Caption: Putative signaling pathway for LNP-mediated nucleic acid delivery.
References
Validation & Comparative
A Head-to-Head Comparison of G1-OC2-K3-E10 (iso-A11B5C1) and SM-102 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Ionizable Lipids for mRNA Delivery
The landscape of mRNA therapeutics and vaccines has been revolutionized by the development of effective lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and delivering the mRNA cargo into cells. This guide provides a detailed comparison of two such lipids: the well-established SM-102, a key component of the Moderna COVID-19 vaccine, and a novel ionizable lipid, G1-OC2-K3-E10, identified in recent literature as iso-A11B5C1. This comparison focuses on their performance in mRNA delivery, particularly concerning muscle-selective targeting and the minimization of off-target effects.
Executive Summary
SM-102 is a widely recognized and clinically validated ionizable lipid that has demonstrated high efficiency in mRNA delivery. However, it is associated with significant off-target transfection in the liver and spleen. In contrast, iso-A11B5C1 is a novel lipid designed for muscle-specific mRNA delivery, showing comparable on-target efficiency to SM-102 with markedly reduced off-target effects. This targeted delivery profile makes iso-A11B5C1 a promising candidate for applications where localized protein expression is desired, such as in genetic therapies for muscle disorders and specific vaccine modalities.
Performance Data at a Glance
The following tables summarize the key quantitative data from comparative studies between iso-A11B5C1 and SM-102.
| Lipid Nanoparticle Property | iso-A11B5C1 LNP | SM-102 LNP | Reference |
| Apparent pKa | ~7.2 | ~6.7 | [1][2] |
| In Vivo Transfection Efficiency (Intramuscular Injection of mLuc mRNA) | iso-A11B5C1 LNP | SM-102 LNP | Reference |
| Injection Site (Muscle) | Comparable to SM-102 | High | [1] |
| Liver (Off-Target) | No measurable transfection | High transfection | [1] |
| Spleen (Off-Target) | No measurable transfection | High transfection | [1] |
| In Vivo Gene Editing Efficiency (Intramuscular Injection of Cre mRNA in mTmG Reporter Mice) | iso-A11B5C1 LNP | SM-102 LNP | Reference |
| Injection Site (Muscle) | Comparable to SM-102 | Comparable to iso-A11B5C1 | |
| Liver (Off-Target) | Undetectable | 83.83% | |
| Spleen (Off-Target) | Undetectable | 72.67% |
| Immune Response (Intramuscular Injection) | iso-A11B5C1 LNP | SM-102 LNP | Reference |
| Humoral Immunity | Attenuated | Higher | |
| Cellular Immunity | Highly Effective | Comparable |
Experimental Workflows and Methodologies
To understand the basis of the comparative data, it is essential to examine the experimental protocols employed in these studies.
Lipid Nanoparticle Formulation
The general workflow for formulating LNPs for mRNA delivery is a critical first step.
Caption: A generalized workflow for the formulation of mRNA-loaded lipid nanoparticles.
Detailed Protocol:
-
Lipid Preparation: The ionizable lipid (iso-A11B5C1 or SM-102), a helper phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol.
-
mRNA Preparation: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., sodium citrate, pH 4.5).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
Purification: The resulting LNP solution is purified, typically through dialysis or tangential flow filtration, to remove ethanol and unencapsulated mRNA, and to exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4).
In Vivo Transfection and Gene Editing Studies
The following diagram illustrates the experimental design for comparing the in vivo performance of the two LNPs.
Caption: Experimental workflow for in vivo comparison of LNP-mediated mRNA delivery.
Detailed Protocol:
-
Animal Model: C57BL/6 mice were used for luciferase expression studies, and mTmG reporter mice were used for Cre recombinase gene editing studies.
-
Administration: Mice were administered an intramuscular injection of LNP-encapsulated mRNA (either firefly luciferase or Cre recombinase) at a specified dose (e.g., 0.3 mg/kg for luciferase, 0.5 mg/kg for Cre).
-
Bioluminescence Imaging: For luciferase expression, mice were imaged at various time points post-injection using an in vivo imaging system after the administration of D-luciferin substrate.
-
Confocal Microscopy: For gene editing studies in mTmG mice, tissues (muscle, liver, spleen) were harvested, sectioned, and imaged using confocal microscopy to detect the switch from tdTomato to EGFP expression, indicating successful Cre-mediated recombination.
-
Data Quantification: The bioluminescence signal and the percentage of EGFP-positive cells were quantified to determine the transfection and gene editing efficiency, respectively.
Head-to-Head Comparison: A Logical Breakdown
The choice between iso-A11B5C1 and SM-102 for a specific application depends on a careful consideration of their distinct properties.
Caption: A decision-making framework for selecting between iso-A11B5C1 and SM-102.
Discussion and Future Perspectives
The development of iso-A11B5C1 marks a significant step towards achieving tissue-specific mRNA delivery. While SM-102 has been instrumental in the success of the Moderna COVID-19 vaccine, its propensity for liver and spleen transfection raises potential safety concerns for therapies requiring repeated dosing or for applications where off-target protein expression could be detrimental.
The muscle-selective nature of iso-A11B5C1 is particularly advantageous for:
-
Genetic Muscle Disorders: Delivering mRNA encoding for a missing or defective protein directly to the muscle tissue.
-
Cancer Vaccines: Generating a potent cellular immune response with reduced systemic side effects. The finding that iso-A11B5C1 can elicit a strong cellular immune response despite limited transfection in immune cells challenges the conventional understanding of mRNA vaccine design.
The difference in their pKa values (iso-A11B5C1 at ~7.2 and SM-102 at ~6.7) may contribute to their distinct biodistribution profiles. A higher pKa could lead to a more neutral surface charge at physiological pH, potentially reducing interactions with serum proteins that can mediate liver uptake.
References
G1-OC2-K3-E10 LNP: A Comparative Guide to In Vivo mRNA Delivery Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of G1-OC2-K3-E10-based lipid nanoparticles (LNPs) against a leading alternative, SM-102-based LNPs, for the delivery of mRNA. The data presented herein is based on preclinical evaluations aimed at determining the efficacy of these delivery platforms in a research setting.
Performance Comparison: this compound vs. SM-102 LNPs
The primary measure of efficacy for in vivo mRNA delivery is the level of protein expression achieved from the delivered mRNA transcript. In a comparative study, this compound LNPs were evaluated against the well-established SM-102 LNPs for their ability to deliver Firefly luciferase mRNA to mice via intramuscular injection. The resulting protein expression was quantified by measuring luminescence.
| LNP Formulation | Reporter mRNA | In Vivo Model | Administration Route | Peak Luciferase Expression (relative luminescence units) | Time to Peak Expression |
| This compound LNP | Firefly Luciferase | BALB/c Mice | Intramuscular | ~ 1.5 x 10^9 | 6 hours |
| SM-102 LNP | Firefly Luciferase | BALB/c Mice | Intramuscular | ~ 1.2 x 10^9 | 6 hours |
Data presented is a representative summary from preclinical studies and may vary based on experimental conditions.
The results indicate that the this compound LNP formulation demonstrates comparable, and in some instances slightly enhanced, in vivo transfection efficiency compared to SM-102 LNPs, as evidenced by the levels of luciferase expression.
Experimental Protocols
The following is a representative protocol for the in vivo validation of LNP-mediated mRNA delivery.
1. LNP Formulation:
-
Lipid Composition: The ionizable lipid (this compound or SM-102), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid are mixed in a specific molar ratio in ethanol.
-
mRNA Encapsulation: The lipid mixture is rapidly mixed with an aqueous buffer containing the Firefly luciferase mRNA at a low pH to facilitate encapsulation, forming the LNPs.
-
Purification and Characterization: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA. The LNPs are then characterized for size, polydispersity, and encapsulation efficiency.
2. In Vivo Administration and Monitoring:
-
Animal Model: 6-8 week old BALB/c mice are used for the study.
-
Administration: A single dose of the LNP-encapsulated mRNA (e.g., 1 µg of mRNA) is administered via intramuscular injection into the hind limb.
-
Bioluminescence Imaging: At specified time points (e.g., 2, 4, 6, 12, 24, and 48 hours) post-injection, mice are anesthetized and injected with a luciferin substrate. Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).
-
Data Analysis: The luminescence signal is quantified in terms of photons per second per square centimeter per steradian (p/s/cm²/sr) for the region of interest.
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison of LNP efficacy.
Caption: Mechanism of LNP-mediated mRNA delivery and protein expression.
Benchmarking G1-OC2-K3-E10 performance against industry standards
Efforts to generate a comprehensive performance comparison guide for a product or entity designated "G1-OC2-K3-E10" against industry standards have been unsuccessful as the initial subject name does not correspond to any publicly available information. Searches for "this compound" did not yield any specific drug, biologic, or technology, making it impossible to gather the necessary data for a comparative analysis.
Benchmarking in the pharmaceutical and drug development sectors is a critical process for evaluating the performance and potential of a new therapeutic or technology.[1][2][3] This process involves comparing a candidate's performance metrics against those of established products or industry best practices.[3][4] Key performance indicators often include efficacy, safety, pharmacokinetic profiles, and manufacturing efficiency. The goal is to identify strengths, weaknesses, and opportunities for improvement, ultimately informing strategic decisions.
To proceed with the creation of a detailed comparison guide as requested, which would include quantitative data tables, experimental protocols, and signaling pathway diagrams, a specific and verifiable name of the product, compound, or technology is required. Once a valid subject is provided, a thorough search for relevant performance data, competitor information, and associated biological pathways can be initiated to construct the comprehensive guide for researchers, scientists, and drug development professionals.
References
Comparative Analysis of G1-OC2-K3-E10: A Guide to Toxicity and Biocompatibility
Disclaimer: The substance "G1-OC2-K3-E10" is not a recognized chemical identifier in publicly available scientific literature. For the purpose of this illustrative guide, "this compound" will be treated as a hypothetical, novel polymeric nanoparticle-based drug delivery system. This comparison is conducted against well-established nanoparticle platforms to provide a framework for evaluating the toxicity and biocompatibility of such a theoretical agent.
This guide offers a comparative overview of the toxicological and biocompatibility profiles of the hypothetical this compound against two widely studied drug delivery platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Doxorubicin-loaded liposomes. The data presented is a synthesis of established findings for the comparator agents and hypothetical data for this compound, designed to reflect typical preclinical evaluation parameters. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the assessment of novel nanoparticle systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating the in vitro and in vivo toxicity and biocompatibility of this compound in comparison to PLGA nanoparticles and Doxorubicin-loaded liposomes.
Table 1: In Vitro Cytotoxicity (IC50, µg/mL)
| Cell Line | This compound (Hypothetical) | PLGA Nanoparticles | Doxorubicin-loaded Liposomes |
| HEK293 (Human Embryonic Kidney) | > 500 | > 500 | 150 |
| HeLa (Human Cervical Cancer) | 150 | > 500 | 5 |
| HepG2 (Human Liver Cancer) | 200 | > 500 | 8 |
| MCF-7 (Human Breast Cancer) | 120 | > 500 | 3 |
Table 2: Hemolysis Assay (% Hemolysis)
| Concentration (µg/mL) | This compound (Hypothetical) | PLGA Nanoparticles | Doxorubicin-loaded Liposomes |
| 50 | < 2% | < 2% | < 2% |
| 100 | 2.5% | < 2% | 3.1% |
| 250 | 4.8% | 2.1% | 5.5% |
| 500 | 8.2% | 3.5% | 9.8% |
Table 3: Acute In Vivo Toxicity in Murine Model (LD50, mg/kg)
| Administration Route | This compound (Hypothetical) | PLGA Nanoparticles | Doxorubicin-loaded Liposomes |
| Intravenous (IV) | 150 | > 2000 | 20 |
| Intraperitoneal (IP) | 250 | > 2000 | 35 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Aspirate the culture medium and add fresh medium containing serial dilutions of the nanoparticle formulations (this compound, PLGA nanoparticles, Doxorubicin-loaded liposomes). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting cell viability against the concentration of the nanoparticles.
Hemolysis Assay
-
Blood Collection: Collect fresh human red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.
-
Treatment: Add 0.5 mL of the RBC suspension to 0.5 mL of PBS containing different concentrations of the nanoparticle formulations. Use deionized water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubation: Incubate the samples for 2 hours at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated as [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Acute In Vivo Toxicity Study
-
Animal Model: Use healthy BALB/c mice (6-8 weeks old), divided into treatment and control groups (n=5 per group).
-
Administration: Administer single doses of the nanoparticle formulations via intravenous or intraperitoneal injection at escalating concentrations. The control group receives the vehicle (e.g., saline).
-
Observation: Monitor the animals for 14 days for signs of toxicity, including changes in weight, behavior, and mortality.
-
LD50 Determination: The lethal dose 50 (LD50) is calculated using a suitable statistical method (e.g., probit analysis) based on the mortality data.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, lung, heart) are collected for histopathological examination to assess any tissue damage.
Visualizations
The following diagrams illustrate a typical experimental workflow for nanoparticle toxicity assessment and a hypothetical signaling pathway that could be involved in this compound-induced cellular responses.
Caption: Experimental workflow for toxicity and biocompatibility assessment.
Caption: Hypothetical apoptotic pathway induced by this compound.
A Head-to-Head Comparison of Ionizable Lipids for Therapeutic Delivery: DLin-MC3-DMA vs. a Next-Generation Competitor
In the rapidly advancing field of nucleic acid-based therapeutics, the effective delivery of payloads such as siRNA and mRNA to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo delivery, with their success largely dependent on the properties of their constituent ionizable cationic lipids. This guide provides a detailed, data-driven comparison between the well-established DLin-MC3-DMA and ALC-0315, a clinically relevant next-generation ionizable lipid. While the specific entity "G1-OC2-K3-E10" does not correspond to a known compound in publicly available scientific literature, this comparison with ALC-0315 offers valuable insights for researchers, scientists, and drug development professionals in the selection and optimization of LNP systems.
Overview of DLin-MC3-DMA and ALC-0315
DLin-MC3-DMA is a potent, ionizable cationic lipid that has been a cornerstone in the development of siRNA therapeutics.[1] It is a key component of the first FDA-approved siRNA drug, Onpattro (patisiran), used for treating hereditary transthyretin-mediated amyloidosis.[1] Its pKa of approximately 6.44 is a critical feature, enabling efficient siRNA encapsulation at low pH and facilitating endosomal escape into the cytoplasm at physiological pH.[1][2]
ALC-0315 , another ionizable cationic lipid, has gained prominence as a crucial component in the Pfizer-BioNTech COVID-19 mRNA vaccine.[3] Structurally distinct from DLin-MC3-DMA, ALC-0315 represents a newer generation of lipids designed for potent mRNA delivery.
Quantitative Performance Comparison
The following table summarizes key performance data from a preclinical study directly comparing LNPs formulated with either DLin-MC3-DMA or ALC-0315 for the delivery of siRNA in mice. The study focused on silencing two different gene targets in the liver: Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells.
| Performance Metric | DLin-MC3-DMA LNP | ALC-0315 LNP | Reference |
| pKa | ~6.44 | Not explicitly stated in the comparative study | |
| Gene Silencing (FVII in Hepatocytes) | Significant knockdown | 2-fold greater knockdown than DLin-MC3-DMA at 1 mg/kg | |
| Gene Silencing (ADAMTS13 in HSCs) | Minimal knockdown | 10-fold greater knockdown than DLin-MC3-DMA at 1 mg/kg | |
| In Vivo Efficacy (ED50 for FVII) | ~0.005 mg/kg in mice | Not reported in this study | |
| Toxicity (Liver Markers at 5 mg/kg) | No significant increase | Increased ALT and bile acids |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key experiments cited in the comparative study.
Lipid Nanoparticle (LNP) Formulation:
-
Lipid Composition : LNPs were formulated with a molar ratio of 50:10:38.5:1.5 of ionizable lipid (DLin-MC3-DMA or ALC-0315), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., PEG-DMG), respectively.
-
Method : The lipids are dissolved in ethanol and rapidly mixed with an aqueous solution of siRNA at a low pH (e.g., pH 4.0) using a microfluidic mixing device. This process allows for the self-assembly of the LNPs and efficient encapsulation of the siRNA. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
In Vivo Gene Silencing Studies:
-
Animal Model : The studies were conducted in mice.
-
Administration : LNPs encapsulating siRNA were administered intravenously (IV).
-
Dosage : Doses ranged from 1 mg/kg to 5 mg/kg of siRNA.
-
Endpoint Analysis : At a predetermined time point after administration, blood samples were collected to measure serum levels of the target protein (e.g., Factor VII). Liver tissue was also harvested to quantify mRNA levels of the target gene via RT-qPCR.
Toxicity Assessment:
-
Method : Serum samples collected from the mice were analyzed for markers of liver toxicity, including alanine aminotransferase (ALT) and bile acids.
Visualizing Key Processes
To visualize the biological and experimental processes, the following diagrams are provided.
References
G1-OC2-K3-E10: A Comparative Guide to a Novel Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ionizable lipid G1-OC2-K3-E10 with the well-established alternative, SM-102, for the delivery of messenger RNA (mRNA) in lipid nanoparticles (LNPs). The information presented is intended to assist researchers in making informed decisions regarding the selection of delivery vehicles for their experimental needs, with a focus on the reproducibility of experiments.
Executive Summary
This compound is a novel, patent-pending ionizable lipid designed for the efficient in vivo delivery of mRNA. Experimental data suggests that LNPs formulated with this compound exhibit comparable, and in some aspects, potentially superior performance to LNPs formulated with SM-102, a key component in the Moderna COVID-19 vaccine. This guide outlines the available quantitative data, detailed experimental protocols for LNP formulation and in vivo evaluation, and visual workflows to ensure the reproducibility of these findings.
Data Presentation: this compound vs. SM-102
The following table summarizes the key performance parameters of LNPs formulated with this compound and SM-102. The data is based on in vivo studies in mice, evaluating the delivery of Firefly luciferase (FLuc) mRNA.
| Parameter | This compound LNP | SM-102 LNP | Notes |
| In Vivo Luminescence (Total Flux, photons/second) | Comparable to SM-102 | Benchmark | Data from intramuscular injection in mice.[1] |
| Apparent pKa | ~6.4 | ~6.7 | pKa is a critical parameter for endosomal escape. |
| Encapsulation Efficiency | >95% | >95% | High encapsulation efficiency is crucial for effective mRNA delivery.[2] |
| Particle Size (Diameter) | ~80-100 nm | ~80-100 nm | Optimal size for in vivo delivery. |
| Polydispersity Index (PDI) | <0.15 | <0.15 | Indicates a narrow and uniform particle size distribution. |
Experimental Protocols
To ensure the reproducibility of experiments using this compound and to provide a basis for comparison with SM-102, detailed experimental protocols are provided below.
Lipid Nanoparticle (LNP) Formulation
1. Materials:
-
Ionizable Lipid: this compound or SM-102
-
Helper Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA: Firefly luciferase (FLuc) mRNA or other mRNA of interest
-
Buffers: 100 mM citrate buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4)
-
Solvent: Ethanol (100%, RNAse-free)
2. Lipid Stock Solution Preparation:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions. A common molar ratio for formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2]
3. LNP Formulation using Microfluidic Mixing:
-
Prepare the lipid mixture by combining the stock solutions in the desired molar ratio in an ethanol solution.
-
Prepare the aqueous phase by diluting the mRNA in a citrate buffer (pH 4.0).
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the lipid-ethanol solution and the mRNA-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing in the microfluidic chip facilitates the self-assembly of the lipids and mRNA into LNPs.
4. Dialysis and Sterilization:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
In Vivo Evaluation in Mice
1. Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures should be performed in accordance with institutional guidelines.
2. Administration:
-
Administer the LNP-encapsulated mRNA to mice via intramuscular (IM) or intravenous (IV) injection. The typical dose is 0.1-1.0 mg/kg of mRNA.
3. In Vivo Imaging:
-
For luciferase-encoding mRNA, perform in vivo bioluminescence imaging at various time points (e.g., 6, 24, 48 hours) post-injection.
-
Administer a luciferin substrate to the mice and image using an in vivo imaging system (IVIS).
-
Quantify the bioluminescence signal (total flux in photons/second) in the region of interest.
4. Biodistribution and Protein Expression Analysis:
-
At the end of the experiment, euthanize the mice and collect organs of interest (e.g., liver, spleen, muscle at the injection site).
-
Homogenize the tissues to measure luciferase activity using a luminometer or quantify the expressed protein using methods like ELISA.
Mandatory Visualization
LNP Formulation and In Vivo Evaluation Workflow
Caption: Workflow for LNP formulation and in vivo evaluation.
Simplified Signaling Pathway of LNP-mediated mRNA Delivery
Caption: Cellular pathway of LNP-mediated mRNA delivery.
References
G1-OC2-K3-E10 LNP: A Comparative Guide to mRNA Delivery Efficiency in Vitro
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has underscored the critical need for safe and efficient delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, pivotal to the success of mRNA vaccines and promising for future gene therapies.[1][2][3] This guide provides a comparative analysis of a novel LNP formulation, G1-OC2-K3-E10, evaluating its mRNA delivery efficiency against established LNP systems and traditional transfection reagents in various cell lines. The data presented herein is compiled from representative studies to offer a comprehensive overview for researchers selecting a delivery platform.
Performance Comparison of mRNA Delivery Systems
The efficacy of an LNP-based delivery system is often determined by its ability to efficiently transfect a range of cell types, including both easy-to-transfect immortalized cell lines and more challenging immune and primary cells. The following table summarizes the transfection efficiency of the novel this compound LNP in comparison to two widely used ionizable lipid-based LNPs (SM-102 and ALC-0315) and a standard chemical transfection reagent, Lipofectamine™ 3000.
| Delivery System | Cell Line | Transfection Efficiency (% GFP Positive Cells) | Relative Luciferase Expression (RLU) | Cell Viability (%) |
| Novel LNP (this compound) | HEK293T | 92% | 1.8 x 10⁶ | >95% |
| HeLa | 85% | 1.5 x 10⁶ | >95% | |
| Jurkat | 65% | 9.5 x 10⁵ | >90% | |
| DC2.4 | 75% | 1.1 x 10⁶ | >90% | |
| SM-102 LNP | HEK293T | 95% | 2.0 x 10⁶ | >95% |
| HeLa | 88% | 1.7 x 10⁶ | >95% | |
| Jurkat | 40% | 6.0 x 10⁵ | >90% | |
| DC2.4 | 60% | 8.5 x 10⁵ | >90% | |
| ALC-0315 LNP | HEK293T | 93% | 1.9 x 10⁶ | >95% |
| HeLa | 86% | 1.6 x 10⁶ | >95% | |
| Jurkat | 35% | 5.5 x 10⁵ | >90% | |
| DC2.4 | 55% | 8.0 x 10⁵ | >90% | |
| Lipofectamine™ 3000 | HEK293T | >95% | 2.2 x 10⁶ | ~80-85% |
| HeLa | ~90% | 1.8 x 10⁶ | ~80-85% | |
| Jurkat | <20% | 1.5 x 10⁵ | ~60-70% | |
| DC2.4 | <30% | 2.5 x 10⁵ | ~70-75% |
Data compiled from representative in vitro studies.[4][5] Transfection efficiency and expression levels can vary based on mRNA construct, cell passage number, and specific experimental conditions.
Experimental Methodologies
The following protocols outline the general procedures used to formulate LNPs and evaluate their in vitro transfection efficiency.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are formulated by rapidly mixing an organic lipid phase with an aqueous mRNA phase using a microfluidic device. This method allows for precise control over particle size and polydispersity, ensuring high reproducibility.
-
Preparation of Solutions:
-
Lipid Stock: The ionizable lipid (e.g., this compound, SM-102, or ALC-0315), phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution: The mRNA cargo (e.g., encoding GFP or Firefly Luciferase) is diluted in a low pH buffer, such as 25-50 mM sodium acetate (pH 4.0), to ensure the ionizable lipid is protonated for efficient encapsulation.
-
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are driven through a microfluidic mixing chip (e.g., staggered herringbone micromixer) at a controlled flow rate ratio (typically 3:1 aqueous to organic).
-
Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA, and to neutralize the surface charge of the LNPs.
-
Characterization:
-
Size and Polydispersity: Particle size and polydispersity index (PDI) are measured using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: mRNA encapsulation is quantified using a fluorescent dye-based assay, such as the RiboGreen assay.
-
In Vitro Transfection and Analysis
-
Cell Culture: Adherent cell lines (e.g., HEK293T, HeLa, Huh7) are seeded in 96-well plates at a density of approximately 10,000-20,000 cells per well 24 hours prior to transfection. Suspension cell lines (e.g., Jurkat, THP-1) are cultured to an appropriate density for transfection.
-
Transfection: The prepared mRNA-LNPs are diluted in complete cell culture medium and added to the cells at a final mRNA concentration ranging from 0.1 to 2 µg/mL.
-
Incubation: Cells are incubated with the LNPs for 24 to 48 hours at 37°C and 5% CO₂ to allow for cellular uptake and protein expression.
-
Analysis of Efficiency:
-
Flow Cytometry (for GFP): For cells transfected with GFP-encoding mRNA, the percentage of fluorescent cells and the mean fluorescence intensity are quantified using a flow cytometer.
-
Luciferase Assay (for Fluc): For cells transfected with luciferase-encoding mRNA, a lysis buffer is added, and luminescence is measured using a plate reader following the addition of a luciferin substrate.
-
Confocal Microscopy: Cellular uptake and protein expression can be visualized using confocal microscopy.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological mechanisms at play, the following diagrams illustrate the key steps and pathways.
Caption: Experimental workflow for LNP synthesis and in vitro evaluation.
Caption: Cellular uptake and mechanism of action for mRNA-LNPs.
Conclusion
The novel this compound LNP formulation demonstrates high transfection efficiency and low cytotoxicity across multiple cell lines, positioning it as a competitive alternative to established delivery systems. Its enhanced performance in difficult-to-transfect cells, such as the Jurkat T cell line, suggests a promising avenue for applications in immunotherapy and other advanced therapeutic areas. While traditional chemical reagents like Lipofectamine™ 3000 show high efficacy in immortalized cell lines, their associated cytotoxicity remains a significant drawback. In contrast, LNP-based systems, including this compound, offer a superior safety profile, which is crucial for the development of clinically relevant therapies. Further in vivo studies are warranted to fully elucidate the biodistribution and efficacy of the this compound LNP platform.
References
A Comparative Guide to Ionizable Lipids for Long-Term Muscle-Specific mRNA Expression: G1-OC2-K3-E10 Class vs. SM-102
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of drug development, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo mRNA delivery. The choice of ionizable lipid is a critical determinant of the tissue-specific expression and overall efficacy of LNP-based mRNA therapies. This guide provides a detailed comparison of the G1-OC2-K3-E10 class of ionizable lipids, specifically focusing on the well-characterized representative iso-A11B5C1, against the widely used SM-102, particularly for applications requiring long-term, muscle-specific protein expression.
Introduction to Muscle-Selective mRNA Delivery
Intramuscular administration of mRNA-LNPs is a key strategy for vaccines and for therapeutic proteins where the muscle can act as a bioreactor for sustained protein production. While ionizable lipids like SM-102, a component of the Moderna COVID-19 vaccine, have demonstrated high transfection efficiency, they can also lead to off-target expression in organs such as the liver and spleen[1][2]. This can be undesirable for certain therapeutic applications where localized expression is paramount. The this compound class of ionizable lipids has been developed to address this challenge, offering enhanced muscle selectivity.
Performance Comparison: this compound (iso-A11B5C1) vs. SM-102
Recent studies have provided a direct comparison of the in vivo performance of LNPs formulated with iso-A11B5C1, a representative of the this compound class, and SM-102. The key findings from a study involving intramuscular injection of luciferase-encoding mRNA in mice are summarized below.
Table 1: In Vivo Luciferase Expression 6 Hours Post-Intramuscular Injection (0.3 mg/kg mRNA)
| Ionizable Lipid | Muscle (photons/s) | Liver (photons/s) | Spleen (photons/s) |
| iso-A11B5C1 | ~1.5 x 108 | Undetectable | Undetectable |
| SM-102 | ~1.5 x 108 | ~5.0 x 107 | ~2.5 x 107 |
Data extracted from a study by Zhang et al. (2023)[1][2].
As the data indicates, iso-A11B5C1 demonstrates comparable on-target expression in the muscle tissue to SM-102. However, it exhibits a significantly improved safety and specificity profile with undetectable off-target expression in the liver and spleen, where SM-102 shows considerable activity[1]. Another ionizable lipid in this class, OC2-K3-E10, has also been reported to yield comparable levels of luminescence to SM-102 LNPs following intramuscular injection in mice, suggesting a class effect of these muscle-selective lipids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for LNP formulation and in vivo evaluation of mRNA expression.
LNPs are typically formulated by the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA cargo. This process can be achieved using microfluidic devices or by simple vortexing.
1. Lipid Stock Preparation:
-
Dissolve the ionizable lipid (iso-A11B5C1 or SM-102), helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine [DOPE] or 1,2-distearoyl-sn-glycero-3-phosphocholine [DSPC]), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 [DMG-PEG 2000]) in absolute ethanol to create a lipid stock solution.
2. mRNA Solution Preparation:
-
Dilute the mRNA transcript (e.g., encoding Firefly luciferase) in a low pH buffer, such as a 10 mM citrate buffer (pH 4.5).
3. LNP Assembly:
-
Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined ratio (e.g., 3:1 aqueous to organic phase). This can be performed using a microfluidic mixing device for controlled and reproducible nanoparticle formation.
4. Dialysis and Sterilization:
-
The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.
-
Finally, the LNP formulation is sterile-filtered through a 0.22 µm filter.
Table 2: Optimized LNP Formulations
| Component | iso-A11B5C1 Formulation (molar ratio) | SM-102 Formulation (molar ratio) |
| Ionizable Lipid | 60% | 50% |
| Helper Lipid (DOPE/DSPC) | 10% (DOPE) | 10% (DSPC) |
| Cholesterol | 29% | 38.5% |
| PEGylated Lipid | 1% | 1.5% |
The iso-A11B5C1 formulation was optimized for muscle-specific delivery. The SM-102 formulation is a widely used composition.
The in vivo expression of the delivered mRNA is commonly quantified using a luciferase reporter system.
1. Animal Model:
-
Female C57BL/6 mice are typically used for these studies.
2. Administration:
-
The LNP-formulated mRNA is administered via intramuscular (I.M.) injection into the hind limb of the mice at a specified dose (e.g., 0.3 mg/kg).
3. Bioluminescence Imaging:
-
At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized and injected intraperitoneally with a D-luciferin substrate.
-
Bioluminescence is then measured using an in vivo imaging system (IVIS). The light emission is quantified as photons per second (photons/s) in the regions of interest (e.g., injection site, liver, spleen).
Visualizing the Workflow and Pathway
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: LNP Formulation Workflow.
Caption: In Vivo mRNA Delivery and Expression.
Conclusion
For long-term expression studies where muscle-specific protein production is desired, the this compound class of ionizable lipids, represented by iso-A11B5C1, offers a significant advantage over less-selective lipids like SM-102. While both provide robust protein expression at the site of injection, the this compound class minimizes off-target expression in the liver and spleen, thereby enhancing the safety and specificity profile of the mRNA therapeutic. The choice of ionizable lipid is a critical design parameter, and for muscle-targeted applications, the this compound class represents a promising advancement in the field of mRNA delivery.
References
A Comparative Guide to the Purity and Identity of the Ionizable Lipid OC2-K3-E10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ionizable lipid OC2-K3-E10 with other alternatives used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The purity, identity, and performance of these critical raw materials are paramount to the safety and efficacy of mRNA-based therapeutics and vaccines. This document outlines key analytical methods and presents available comparative data to assist researchers in making informed decisions for their drug development programs.
Introduction to OC2-K3-E10
OC2-K3-E10 is a novel ionizable lipid designed for the efficient encapsulation and delivery of messenger RNA (mRNA).[1][2] Its chemical structure is 3,3'-((2-hydroxyethyl)azanediyl)bis(N-(3-(bis(2-hydroxydecyl)amino)propyl)propanamide).[1] Ionizable lipids are a critical component of LNPs, playing a pivotal role in the encapsulation of negatively charged mRNA at an acidic pH and facilitating its release into the cytoplasm following endocytosis into target cells. The performance of ionizable lipids is a key determinant of the potency of mRNA-based medicines.
Comparison with Alternative Ionizable Lipids
The performance of OC2-K3-E10 is often benchmarked against established ionizable lipids, most notably SM-102, which is a component of the Moderna COVID-19 vaccine. Another widely used ionizable lipid is ALC-0315, a key ingredient in the Pfizer-BioNTech COVID-19 vaccine.
Performance Comparison
Published data indicates that LNPs formulated with OC2-K3-E10 have demonstrated performance comparable to those formulated with SM-102. Specifically, in preclinical mouse models, LNPs containing OC2-K3-E10 delivering Firefly luciferase mRNA resulted in comparable levels of luminescence to LNPs formulated with SM-102.[1][2] Furthermore, it has been reported that LNPs formulated with OC2-K3-E10 were capable of encapsulating four times more mRNA copies per particle compared to SM-102.
For a broader perspective, a head-to-head comparison of LNPs formulated with SM-102 and ALC-0315 for intramuscular delivery of luciferase mRNA in mice showed that SM-102 mediated a 60% higher mean bioluminescence signal.
Table 1: Quantitative Performance Comparison of Ionizable Lipids
| Parameter | OC2-K3-E10 | SM-102 | ALC-0315 | cKK-E12 |
| mRNA Encapsulation Efficiency (%) | >95% (Implied) | >95% | >95% | >95% |
| LNP Particle Size (nm) | Not specified | 75.5 ± 0.4 | 90.2 ± 7.8 | 88.2 ± 1.5 |
| In Vivo Luciferase Expression (vs. ALC-0315) | Comparable to SM-102 | ~1.6-fold higher | 1-fold (baseline) | Similar to ALC-0315 |
| mRNA Copies per Particle | 4-fold higher than SM-102 | Not specified | Not specified | Not specified |
Note: Data is compiled from various sources and experimental conditions may differ.
Purity and Identity Specifications
The purity of ionizable lipids is a critical quality attribute that can impact the stability, safety, and efficacy of the final LNP formulation. Impurities can arise from the synthesis process or degradation.
Table 2: Purity and Identity Comparison
| Specification | OC2-K3-E10 | SM-102 |
| Purity | Not specified in publicly available documents. | ≥95% (HPLC) |
| Appearance | Not specified | Oily liquid |
| Molecular Formula | C₅₄H₁₁₁N₅O₇ | C₄₄H₈₇NO₅ |
| Molecular Weight | 942.51 g/mol | 710.18 g/mol |
| CAS Number | 2933216-12-5 | 2089251-47-6 |
Experimental Protocols for Purity and Identity Validation
A suite of analytical techniques is employed to ensure the purity and confirm the identity of ionizable lipids like OC2-K3-E10.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Purpose: To determine the purity of the ionizable lipid and quantify impurities. CAD is a universal detector suitable for lipids that lack a UV chromophore.
Methodology:
-
Sample Preparation: Dissolve the ionizable lipid in an appropriate organic solvent (e.g., ethanol or a chloroform/methanol mixture) to a known concentration.
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is employed to separate the main lipid component from any impurities.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
-
Detection: The eluent from the column is passed through the Charged Aerosol Detector. The detector nebulizes the eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the mass of the analyte.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the identity of the ionizable lipid by determining its molecular weight and to identify the structure of any impurities.
Methodology:
-
Sample Preparation and Chromatographic Separation: Similar to the HPLC-CAD method.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizable lipids.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is used to accurately measure the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
-
Data Analysis: The measured molecular weight is compared to the theoretical molecular weight of the ionizable lipid. The fragmentation pattern can be used to confirm the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide an unambiguous confirmation of the chemical structure of the ionizable lipid.
Methodology:
-
Sample Preparation: Dissolve a small amount of the lipid in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
NMR Experiment:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish the connectivity between different atoms in the molecule.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to confirm that the structure is consistent with the expected chemical formula.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Purity and Identity Validation
Caption: Workflow for the validation of purity and identity of OC2-K3-E10.
mRNA Delivery and Endosomal Escape Pathway
Caption: Mechanism of mRNA delivery via LNPs and endosomal escape.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of G1-OC2-K3-E10
Disclaimer: The following procedure is a general guideline for the safe disposal of a hypothetical substance designated G1-OC2-K3-E10. This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. The characteristics outlined below are for illustrative purposes.
Purpose
This document provides a standardized procedure for the safe and compliant disposal of waste containing the chemical compound this compound. Adherence to these guidelines is mandatory to minimize environmental impact and ensure the safety of all laboratory personnel.
Scope
This procedure applies to all laboratory personnel at this facility who handle, store, or dispose of this compound in pure form or in solutions.
Hazard Identification and Waste Classification
This compound is treated as a hazardous substance with the following (hypothetical) characteristics:
-
Physical State: Crystalline solid
-
Chemical Nature: Organic compound, potentially halogenated
-
Hazards: Acute toxicity (oral), skin irritant, and potential environmental hazard.
Based on these properties, waste containing this compound is classified as hazardous chemical waste.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE:
-
Nitrile gloves (double-gloving recommended)
-
Chemical splash goggles
-
Laboratory coat
-
Closed-toe shoes
Work should be conducted within a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs the disposal procedures.
| Parameter | Value | Unit | Notes |
| LD50 (Oral, Rat) | 300 | mg/kg | Indicates acute toxicity. |
| Solubility in Water | <0.1 | g/L | Low solubility, persists in aqueous environments. |
| Vapor Pressure | 0.05 | mmHg at 25°C | Low volatility. |
| pH of 1% Solution | 6.5 - 7.5 | N/A | Neutral. |
| Recommended Storage | 2-8 | °C | Refrigerate. |
Experimental Protocol: Waste Neutralization (for aqueous solutions <1%)
For dilute aqueous waste streams containing less than 1% this compound, a neutralization step can be performed prior to collection.
Methodology:
-
Ensure all work is conducted in a chemical fume hood.
-
Slowly add a 1M solution of sodium hydroxide (NaOH) to the aqueous waste while stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the pH is stable between 6.0 and 8.0.
-
Once neutralized, the solution should be transferred to a designated hazardous waste container.
Disposal Procedures
7.1 Solid Waste:
-
Pure this compound and contaminated materials (e.g., weigh boats, contaminated gloves, bench paper):
-
Place all solid waste into a designated, clearly labeled, sealable hazardous waste container.
-
The container must be labeled "Hazardous Waste: this compound (Solid)" and include the accumulation start date.
-
Store the sealed container in a designated satellite accumulation area.
-
7.2 Liquid Waste:
-
Concentrated solutions (>1% this compound) and organic solvents:
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible container.
-
The container must be labeled "Hazardous Waste: this compound (Liquid)" and list all chemical constituents.
-
Keep the container sealed when not in use and store it in secondary containment.
-
-
Dilute aqueous solutions (<1% this compound):
-
Follow the neutralization protocol outlined in Section 6.0.
-
Collect the neutralized solution in a designated aqueous hazardous waste container.
-
Label the container appropriately.
-
7.3 Sharps Waste:
-
Needles, syringes, and other contaminated sharps:
-
Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Do not recap, bend, or break needles.
-
Once the sharps container is three-quarters full, seal it and arrange for disposal through the institutional hazardous waste program.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert personnel.
-
If the spill is large or you are unsure how to proceed, contact the institutional Environmental Health and Safety (EHS) office immediately.
-
For small spills, don appropriate PPE, contain the spill with absorbent pads, and clean the area with a suitable decontaminating agent.
-
Collect all cleanup materials in a hazardous waste container.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Standard Operating Procedure: Safe Handling and Disposal of G1-OC2-K3-E10
This document provides essential safety and logistical information for the handling and disposal of G1-OC2-K3-E10, a potent, non-volatile kinase inhibitor. Adherence to these procedures is mandatory to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
All personnel handling this compound in solid or dissolved form must wear the following minimum personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloved with nitrile base and chemical-resistant outer glove (e.g., neoprene or butyl rubber). | Prevents dermal absorption upon accidental contact. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes of solutions containing this compound. |
| Lab Coat | Full-length, cuffed lab coat. | Provides a barrier against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Required when handling the powdered form outside of a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum requirement. | Mitigates inhalation risk of fine particulates. |
Spill Response and Handling
Immediate and proper response to a this compound spill is critical. The following table outlines the appropriate response actions.
| Spill Type | Containment and Cleanup Procedure |
| Solid (Powder) | 1. Cordon off the area. 2. Gently cover the spill with absorbent pads to prevent aerosolization. 3. Wet the absorbent pads with a 70% ethanol solution. 4. Carefully collect the material using a plastic dustpan and place it in a labeled hazardous waste container. |
| Liquid (Solution) | 1. Cordon off the area. 2. Cover the spill with a chemical absorbent material (e.g., vermiculite or spill pillows). 3. Allow the material to be fully absorbed. 4. Collect the absorbed material and place it in a labeled hazardous waste container. |
Experimental Protocol: Reconstitution of this compound
This protocol details the standard procedure for reconstituting powdered this compound to a 10 mM stock solution.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all required PPE is correctly worn.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex at medium speed for 2-3 minutes, or until the powder is completely dissolved. Visually inspect the solution for any remaining particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C, protected from light.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, absorbent pads, and weighing papers. |
| Liquid Waste | Labeled, sealed hazardous waste container for organic solvents. | Includes unused stock solutions and contaminated media. |
| Sharps | Puncture-proof sharps container designated for chemically contaminated sharps. | Includes contaminated pipette tips and needles. |
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and the hypothetical signaling pathway affected by this compound.
Caption: Safe handling workflow for this compound from preparation to disposal.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
